Product packaging for N-Boc-PEG8-alcohol(Cat. No.:)

N-Boc-PEG8-alcohol

カタログ番号: B1448220
分子量: 469.6 g/mol
InChIキー: WHRVSFPIFWXKQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N-Boc-PEG8-alcohol is a useful research compound. Its molecular formula is C21H43NO10 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H43NO10 B1448220 N-Boc-PEG8-alcohol

特性

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVSFPIFWXKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-PEG8-alcohol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Boc-PEG8-alcohol, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Chemical Structure and Properties

This compound is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc) group, separated by an eight-unit polyethylene glycol chain. The PEG spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]

Chemical Structure:

The key structural features are:

  • Boc-Protected Amine: The Boc group provides a stable protecting group for the primary amine, which can be readily removed under mild acidic conditions to yield a free amine for subsequent conjugation.[1][2]

  • PEG8 Spacer: The polyethylene glycol chain, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity and flexibility to the linker. This can improve the solubility and pharmacokinetic properties of the final conjugate.[3]

  • Terminal Alcohol: The hydroxyl group serves as a reactive handle for further chemical modifications, such as esterification or conversion to other functional groups.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 1345337-22-5
Molecular Formula C₂₁H₄₃NO₁₀
Molecular Weight 469.57 g/mol
Appearance White to off-white solid or viscous liquid
Purity Typically ≥95%
Solubility Soluble in water, DMF, DMSO, and DCM
Storage -20°C, desiccated

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine of the PEG8 linker. The most common method involves treatment with trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up to obtain the free amine (as opposed to the TFA salt), dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine-PEG8-alcohol.

Conjugation of the Terminal Hydroxyl Group

The terminal alcohol of this compound (or its deprotected amine counterpart) can be functionalized through various reactions. A common approach is activation followed by reaction with a nucleophile. This protocol outlines a general procedure for activating the hydroxyl group with tresyl chloride for subsequent reaction with a primary amine on a biomolecule.

Step 1: Activation of the Hydroxyl Group

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold diethyl ether

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (a molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Step 2: Conjugation to a Biomolecule

Materials:

  • Tresyl-activated N-Boc-PEG8

  • Biomolecule with primary amines (e.g., protein, peptide)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • Quenching solution (e.g., Tris or glycine (B1666218) buffer)

Procedure:

  • Dissolve the biomolecule in the reaction buffer.

  • Dissolve the tresyl-activated N-Boc-PEG8 in the same buffer.

  • Add the activated PEG solution to the biomolecule solution. The molar ratio of activated PEG to the biomolecule should be optimized (a starting point of 20:1 is often used).

  • Incubate the reaction mixture at room temperature or 4°C with gentle shaking for 2 to 24 hours.

  • Monitor the conjugation progress by SDS-PAGE, which will show an increase in the molecular weight of the biomolecule upon PEGylation.

  • Quench the reaction by adding the quenching solution to react with any unreacted activated PEG.

  • Purify the PEGylated conjugate using size-exclusion chromatography (SEC) or another suitable purification method.

Applications in PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC plays a crucial role in dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC.

The synthesis of a PROTAC using this compound typically involves a stepwise approach:

  • Deprotection: The Boc group is removed to expose the primary amine.

  • First Conjugation: The free amine is then coupled to either the warhead (target protein ligand) or the E3 ligase ligand, typically through an amide bond formation.

  • Second Conjugation: The terminal hydroxyl group of the PEG linker is then activated or modified to react with the second ligand, completing the PROTAC structure.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

experimental_workflow_deprotection start This compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at RT (1-3h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate Reaction complete workup Aqueous workup (optional) evaporate->workup product Amine-PEG8-alcohol workup->product protac_synthesis_logic cluster_components Starting Materials cluster_synthesis Synthetic Steps linker This compound deprotection 1. Boc Deprotection of Linker linker->deprotection warhead Target Protein Ligand (Warhead) coupling1 2. Couple Deprotected Linker to Warhead or E3 Ligand warhead->coupling1 e3_ligand E3 Ligase Ligand coupling2 4. Couple to Second Ligand e3_ligand->coupling2 deprotection->coupling1 activation 3. Activate Terminal -OH of Linker coupling1->activation activation->coupling2 protac Final PROTAC Molecule coupling2->protac

References

An In-depth Technical Guide to N-Boc-PEG8-alcohol: A Core Component in Modern Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG8-alcohol, systematically named tert-butyl (23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl)carbamate, is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its unique architecture, featuring a terminal hydroxyl group and a Boc-protected amine connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

This compound is a well-characterized compound, with its physicochemical properties facilitating its widespread use in biomedical research. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] Key quantitative data are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₁H₄₃NO₁₀[3]
Molecular Weight 469.6 g/mol [3]
CAS Number 1345337-22-5[3]
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions -20°C, protected from moisture

Key Functional Groups and Their Reactivity

The utility of this compound stems from its two key functional groups: the terminal hydroxyl group and the Boc-protected amine.

  • Hydroxyl Group (-OH): The primary alcohol at one terminus of the PEG chain can be readily functionalized through various reactions, such as esterification with carboxylic acids, conversion to an azide (B81097) or alkyne for click chemistry, or transformation into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a primary amine. This primary amine is then available for a wide range of conjugation reactions, including amide bond formation with activated carboxylic acids.

Applications in Drug Development and Bioconjugation

The principal application of this compound is as a flexible linker in the construction of larger, multi-component molecules.

PROTAC Synthesis

PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The PEG8 chain of this compound provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Synthesis_Workflow

Antibody-Drug Conjugates (ADCs) and Bioconjugation

In the field of bioconjugation, this compound can be used to attach small molecules, such as cytotoxic drugs or imaging agents, to proteins or antibodies. The PEG8 linker enhances the solubility of the conjugate and can reduce non-specific binding. For example, a derivative, SM(PEG)8, which contains a maleimide (B117702) group, is often used to conjugate payloads to cysteine residues on proteins.

Experimental Protocols

While this compound is commercially available, understanding its synthesis and subsequent use in conjugation is crucial for researchers.

Representative Synthesis of this compound

A general approach to the synthesis of this compound involves the mono-Boc protection of commercially available octaethylene glycol.

Materials:

Protocol:

  • Dissolve octaethylene glycol (1 equivalent) in DCM.

  • Add TEA (1.1 equivalents) to the solution.

  • Slowly add a solution of Boc₂O (1 equivalent) in DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow Start Octaethylene Glycol Reaction Reaction Mixture Start->Reaction Reagents Boc₂O, TEA, DCM Reagents->Reaction Purification Silica Gel Chromatography Reaction->Purification Workup Product This compound Purification->Product

Protocol for Amide Coupling using a PEG8 Linker

This protocol describes the conjugation of a carboxylic acid-terminated PEG8 linker to an amine-containing molecule, a common step in PROTAC synthesis.

Materials:

  • Amine-functionalized molecule (1 equivalent)

  • Carboxylic acid-terminated PEG8 linker (e.g., from deprotected N-Boc-PEG8-acid) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • Dissolve the amine-functionalized molecule and the carboxylic acid-terminated PEG8 linker in anhydrous DMF.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Amine Amine-functionalized Molecule Reaction Amide Coupling Reaction Amine->Reaction PEG_Acid Carboxylic Acid-terminated PEG8 Linker PEG_Acid->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction DMF DMF (Solvent) DMF->Reaction Purification RP-HPLC Purification Reaction->Purification LC-MS Monitoring Product Final Conjugate Purification->Product

References

An In-depth Technical Guide to N-Boc-PEG8-alcohol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG8-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in the fields of medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected amine and a terminal hydroxyl group connected by an eight-unit PEG chain, offers researchers a versatile scaffold for the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of this compound.

Core Properties and Specifications

This compound is characterized by its defined molecular weight and formula, which are crucial for precise control in complex synthetic procedures. The presence of the hydrophilic PEG spacer enhances the aqueous solubility of molecules it is incorporated into, a critical factor for improving the pharmacokinetic properties of drug candidates.[1][2]

PropertyValueReference
Molecular Formula C₂₁H₄₃NO₁₀[1][2][3]
Molecular Weight 469.6 g/mol
Alternate MW 469.55 g/mol
CAS Number 1345337-22-5
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents

Key Functional Groups and Their Reactivity

The utility of this compound stems from its two key functional groups:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be readily deprotected under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a primary amine. This primary amine can then be used for subsequent conjugation reactions, typically forming amide bonds with carboxylic acids.

  • Terminal Alcohol (Hydroxyl Group): The hydroxyl group offers a versatile handle for a variety of chemical transformations. It can be activated or converted into other functional groups for conjugation, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

Applications in Drug Development

This compound is extensively used as a linker in the development of novel therapeutics, primarily in the following areas:

  • PROTACs: This linker is frequently employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG linker component helps to bridge the target protein binder and the E3 ligase ligand, facilitating the formation of a ternary complex essential for ubiquitination and subsequent proteasomal degradation.

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the resulting ADC.

  • Bioconjugation and PEGylation: More broadly, this compound is used for the PEGylation of proteins, peptides, and oligonucleotides to enhance their stability, reduce immunogenicity, and prolong their circulation time in the body.

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of a PROTAC. These are generalized procedures and may require optimization based on the specific substrates and desired final product.

Protocol 1: Boc Deprotection of this compound

This procedure describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of TFA, co-evaporate the residue with DCM three times.

  • The resulting amine TFA salt is often used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralizing the salt with a mild base, such as saturated sodium bicarbonate solution, followed by extraction with an organic solvent.

Protocol 2: Synthesis of a PROTAC via Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the deprotected amino-PEG8-alcohol, followed by conjugation to a second molecule (e.g., a target protein binder).

Step 1: Coupling of Carboxylic Acid to Amino-PEG8-alcohol

Materials:

  • Deprotected Amino-PEG8-alcohol (from Protocol 1)

  • Carboxylic acid-functionalized molecule (1.0 eq)

  • HATU (1,1-Bis(dimethylamino)-N,N',N'',N''-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Amino-PEG8-alcohol to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the intermediate conjugate.

Step 2: Modification of the Terminal Alcohol and Final Conjugation

The terminal alcohol of the intermediate conjugate can be modified (e.g., converted to a bromide) for subsequent reaction with a thiol- or amine-containing protein binder. The following is a representative example.

Materials:

  • Intermediate conjugate from Step 1

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous DCM

  • Target protein binder with a nucleophilic handle (e.g., thiol or amine)

  • Appropriate base (e.g., DIPEA or K₂CO₃)

  • Anhydrous DMF

Procedure:

  • Dissolve the intermediate conjugate in anhydrous DCM.

  • Cool the solution to 0 °C and add PPh₃ and CBr₄.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the brominated intermediate by flash column chromatography.

  • Dissolve the target protein binder and the brominated intermediate in anhydrous DMF.

  • Add a suitable base (e.g., DIPEA for an amine nucleophile or K₂CO₃ for a thiol nucleophile).

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by LC-MS.

  • Purify the final PROTAC using an appropriate method, such as preparative HPLC.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex biological and chemical processes.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of action for a PROTAC.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow using this compound start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection amine_linker Amino-PEG8-alcohol deprotection->amine_linker coupling1 Amide Coupling (E3 Ligase-COOH, HATU, DIPEA) amine_linker->coupling1 intermediate E3-Linker-OH coupling1->intermediate activation Alcohol Activation (e.g., Bromination) intermediate->activation activated_int E3-Linker-Br activation->activated_int coupling2 Final Conjugation (POI Binder, Base) activated_int->coupling2 final_protac Final PROTAC (E3-Linker-POI) coupling2->final_protac purification Purification (HPLC) final_protac->purification

Caption: Experimental workflow for PROTAC synthesis.

References

Solubility Profile of N-Boc-PEG8-alcohol in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-PEG8-alcohol. This document includes a detailed analysis of its structural components influencing solubility, a ready-to-use table for experimental data, a robust experimental protocol for solubility determination, and a workflow diagram for its application in bioconjugation.

Introduction to this compound and its Solubility

This compound is a heterobifunctional linker molecule widely utilized in pharmaceutical and biotechnology research, particularly in the fields of drug delivery, proteomics, and bioconjugation. Its structure features a tert-butyloxycarbonyl (Boc)-protected amine, a discrete polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units, and a terminal hydroxyl group. This unique combination of functional groups dictates its solubility in various organic solvents, a critical parameter for its handling, reaction setup, and purification.

The hydrophilic nature of the PEG spacer generally imparts good solubility in aqueous media and polar organic solvents.[1][2] The Boc protecting group, being lipophilic, can influence its solubility in less polar organic environments. Understanding these characteristics is paramount for designing successful conjugation strategies and ensuring the reproducibility of experimental outcomes.

Data on the Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative information from suppliers of structurally similar PEG derivatives indicates solubility in a range of common organic solvents.[3][4][5] Based on the properties of the constituent functional groups, a high degree of solubility can be predicted in polar aprotic and protic solvents.

To facilitate systematic data collection and comparison, the following table is provided for researchers to populate with their own experimentally determined solubility values.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

Organic SolventChemical ClassTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Analysis
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic
Dichloromethane (DCM)Chlorinated
ChloroformChlorinated
Tetrahydrofuran (THF)Ether
AcetonitrileNitrile
MethanolPolar Protic
EthanolPolar Protic
WaterAqueous
TolueneAromatic Hydrocarbon
HexanesAliphatic Hydrocarbon

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Micropipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (vacuum oven, desiccator)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An excess is confirmed by the presence of undissolved solid after equilibration.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended).

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully centrifuge the vials at a moderate speed to ensure complete sedimentation of the undissolved solid.

  • Quantification:

    • Gravimetric Analysis:

      • Carefully withdraw a known volume of the clear supernatant from a vial and transfer it to a pre-weighed container.

      • Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the decomposition point of this compound.

      • Once the solvent is removed, cool the container in a desiccator and weigh it.

      • Repeat the drying and weighing steps until a constant weight is achieved.

      • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

    • HPLC Analysis:

      • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

      • Carefully withdraw a known volume of the clear supernatant from the sample vial, ensuring no solid particles are transferred.

      • Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine the concentration based on the calibration curve.

3.3. Calculation of Solubility

  • Solubility (g/L) = (Mass of dissolved this compound in g / Volume of solvent in L)

  • Molar Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound (469.58 g/mol )

Application in Bioconjugation Workflow

This compound is a versatile linker used in multi-step synthesis for bioconjugation. A typical workflow involves the deprotection of the Boc group to reveal a primary amine, which can then be conjugated to a biomolecule. The terminal hydroxyl group can be modified to introduce other functionalities.

G cluster_0 Activation & Deprotection cluster_1 Bioconjugation cluster_2 Purification & Analysis A This compound in Organic Solvent B Modification of -OH group (e.g., to NHS ester) A->B Activating Agent C Boc Deprotection (Acidic Conditions) B->C e.g., TFA D Activated PEG Linker with free Amine F Conjugation Reaction D->F E Biomolecule (e.g., Antibody, Protein) E->F G Purification of Conjugate (e.g., SEC, IEX) F->G Crude Conjugate H Characterization (e.g., Mass Spec, SDS-PAGE) G->H

Caption: General workflow for utilizing this compound in a bioconjugation process.

Logical Relationships in Solubility Prediction

The solubility of this compound is governed by the interplay of its molecular components with the solvent. This relationship can be visualized as a decision-making process for solvent selection.

G cluster_0 Molecular Features of this compound cluster_1 Solvent Properties A Solvent Selection for This compound B PEG8 Chain (Hydrophilic, Flexible) A->B C Terminal -OH (Polar, H-bonding) A->C D Boc Group (Lipophilic, Bulky) A->D H High Solubility B->H Favors interaction with polar solvents C->H Favors interaction with H-bonding solvents I Moderate to Low Solubility D->I Favors interaction with nonpolar solvents E Polar Protic (e.g., Methanol, Water) H-bond donor/acceptor F Polar Aprotic (e.g., DMSO, DMF) Dipole-dipole interactions G Nonpolar (e.g., Hexanes, Toluene) van der Waals forces H->E H->F I->G J Low to Insoluble J->G

Caption: Factors influencing the solubility of this compound in different solvent classes.

References

An In-depth Technical Guide to N-Boc-PEG8-alcohol (CAS: 1345337-22-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG8-alcohol (CAS Number: 1345337-22-5), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document details its physicochemical properties, applications in drug development, and a representative experimental protocol for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, also known as tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a monodisperse PEG derivative featuring a Boc-protected amine and a terminal hydroxyl group. The eight-unit PEG chain imparts significant hydrophilicity to molecules it is incorporated into, a crucial attribute for improving the solubility and pharmacokinetic profile of therapeutic agents. Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecular entities, making it a valuable tool in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and PROTACs.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers.

PropertyValue
CAS Number 1345337-22-5
Molecular Formula C₂₁H₄₃NO₁₀
Molecular Weight 469.57 g/mol
Appearance Colorless to light yellow viscous liquid or oil
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM
Storage Conditions Recommended storage at -20°C for long-term stability. For short-term, storage at 2-8°C is acceptable. Should be kept in a dry and dark environment.

Applications in Drug Development

The unique structural features of this compound make it a versatile linker in the field of drug development.

  • Proteolysis Targeting Chimeras (PROTACs): this compound is widely used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC plays a critical role in optimizing the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand for efficient ternary complex formation. The hydrophilicity of the PEG8 chain can also improve the solubility and cell permeability of the PROTAC molecule.

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, PEG linkers are employed to connect a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the this compound linker can help to mitigate the aggregation often caused by hydrophobic drug payloads and can improve the overall pharmacokinetic properties of the ADC. The defined length of the PEG8 chain allows for precise control over the distance between the antibody and the drug.

  • Bioconjugation and Surface Modification: The terminal hydroxyl and protected amine groups allow for a range of bioconjugation strategies. The hydroxyl group can be activated or converted to other functional groups for reaction with various biomolecules. After deprotection of the Boc group under mild acidic conditions, the resulting primary amine can be readily conjugated to carboxylic acids, activated esters, or other amine-reactive moieties.

Experimental Protocols

The following is a representative protocol for the incorporation of this compound into a PROTAC molecule. This protocol is based on general amide coupling and Boc deprotection procedures commonly used in PROTAC synthesis.

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a common workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling of Ligand A cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of Ligand B Ligand_A Ligand A with Carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Ligand_A->Coupling PEG_Linker This compound PEG_Linker->Coupling Intermediate_1 Ligand A-PEG8-N-Boc Coupling->Intermediate_1 Deprotection Acidic Condition (e.g., TFA in DCM) Intermediate_1->Deprotection Intermediate_2 Ligand A-PEG8-NH2 Deprotection->Intermediate_2 Coupling_2 Amide Coupling (e.g., HATU, DIPEA) Intermediate_2->Coupling_2 Ligand_B Ligand B with Carboxylic Acid Ligand_B->Coupling_2 Final_PROTAC Final PROTAC (Ligand A-PEG8-Ligand B) Coupling_2->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC using this compound linker.

Detailed Methodology

Materials and Reagents:

  • Ligand with a carboxylic acid functional group (e.g., a VHL ligand or a target protein binder)

  • This compound (CAS: 1345337-22-5)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., ethyl acetate (B1210297), hexane)

  • LC-MS for reaction monitoring and product characterization

Procedure:

Step 1: Amide Coupling of the First Ligand to this compound

  • To a solution of the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in DCM.

  • Cool the solution to 0°C and add TFA (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The crude amine-intermediate is often used in the next step without further purification.

Step 3: Amide Coupling of the Second Ligand

  • To a solution of the second carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the crude amine-intermediate from Step 2, dissolved in a small amount of anhydrous DMF, to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Work-up the reaction as described in Step 1 (ethyl acetate extraction and washes).

  • Purify the final PROTAC product by preparative HPLC to yield the pure compound.

  • Characterize the final product by LC-MS and NMR.

Logical Relationships in PROTAC-mediated Protein Degradation

The this compound serves as a crucial component of the PROTAC molecule, which in turn orchestrates a series of events leading to the degradation of a target protein. The logical relationship of this process is depicted below.

PROTAC_Mechanism PROTAC PROTAC (containing PEG8 linker) TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling dissociation Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Recycling->PROTAC

Caption: Logical flow of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of sophisticated therapeutic modalities such as PROTACs and ADCs. The synthetic protocols outlined in this guide provide a foundation for the successful incorporation of this linker into novel drug candidates, ultimately contributing to the advancement of targeted therapies.

Introduction to N-Boc-PEG8-alcohol and the Role of the PEG8 Spacer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the PEG8 Spacer in N-Boc-PEG8-alcohol

This compound is a heterobifunctional chemical linker characterized by a tert-butyloxycarbonyl (Boc)-protected amine, a terminal hydroxyl group, and a central eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This molecule is a cornerstone in modern bioconjugation and drug development, serving as a versatile building block for creating more complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The Boc group provides a stable protecting group for the amine, which can be removed under mild acidic conditions, while the hydroxyl group allows for further chemical modification.[2]

The core of this linker, the PEG8 spacer, is not merely a passive connector but an active contributor to the overall performance of the final conjugate. Composed of eight repeating ethylene (B1197577) oxide units, the PEG8 spacer imparts a unique set of physicochemical properties that are critical for therapeutic applications. The process of covalently attaching PEG chains, known as PEGylation, is a clinically validated strategy for enhancing the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles. This guide will provide a detailed examination of the PEG8 spacer's properties, its applications, and the experimental methodologies used to evaluate its impact.

Core Physicochemical Properties of the PEG8 Spacer

The integration of a PEG8 spacer into a bioconjugate confers several key advantages stemming from its inherent molecular structure. These properties are essential for overcoming common challenges in drug development, such as poor solubility of potent payloads and undesirable pharmacokinetic profiles.

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic agents, particularly cytotoxic payloads used in ADCs, are hydrophobic. This can lead to aggregation and poor solubility in aqueous physiological environments. The ethylene glycol units of the PEG8 spacer are hydrophilic and form hydrogen bonds with water, creating a hydration shell that significantly increases the water solubility of the entire conjugate. This property is critical for preventing aggregation and ensuring the stability of the biopharmaceutical during manufacturing and administration.

  • Biocompatibility and Low Immunogenicity : PEG is a synthetic polymer that is generally considered non-toxic and biocompatible, with approval from regulatory agencies for various biomedical applications. The hydrated PEG chain can mask potential epitopes on the drug or linker, reducing the risk of an immune response and the generation of neutralizing antibodies.

  • Flexibility and Steric Hindrance : The C-O bonds within the PEG backbone can rotate freely, giving the spacer significant conformational flexibility. This flexibility allows the conjugated molecules to maintain their native conformation and biological activity. The defined length of the PEG8 spacer provides optimal spatial separation, which can be crucial for preventing the payload from sterically hindering the binding site of an antibody or protein. The large, hydrated PEG chain also creates a physical barrier that can protect the attached biomolecule from proteolytic degradation.

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a molecule, which reduces its rate of renal clearance and extends its circulation time in the body. This prolonged exposure can lead to an improved therapeutic index by increasing the drug's concentration at the target site.

Applications in Advanced Therapeutics

The unique properties of the PEG8 spacer make it a critical component in the design of sophisticated therapeutics like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is crucial for the ADC's success. PEG linkers, including PEG8, are widely used to:

  • Mitigate Hydrophobicity : They improve the solubility of ADCs carrying hydrophobic payloads, preventing aggregation that can lead to altered efficacy and immunogenicity.

  • Optimize Stability and Efficacy : Studies have shown that the length of the PEG spacer can impact ADC stability. For instance, an ex vivo stability study in mouse plasma showed that a PEG8 spacer lost only 12% of its linker-payload over 24 hours, compared to a 22% loss for a shorter PEG4 spacer.

  • Enable Homogeneous Conjugates : PEG linkers with specific reactive groups are essential for site-specific conjugation, leading to a uniform drug-to-antibody ratio (DAR) and a more predictable safety and efficacy profile.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The linker, often incorporating a PEG spacer, plays a critical role by:

  • Influencing Ternary Complex Formation : The length and flexibility of the linker are crucial for the stable formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

  • Enhancing Solubility and Permeability : The PEG spacer increases the water solubility of the PROTAC molecule, which can affect its cell permeability and improve oral absorption.

Quantitative Data Presentation

The length and composition of a spacer arm significantly impact the biological activity of a conjugate. The following tables summarize quantitative data that illustrates the advantages of PEG spacers.

Table 1: Comparative Binding Affinity of Spacers

This table presents data from a study comparing the binding affinity of an aptamer-amphiphile with different spacer arms. The dissociation constant (Kd) is used as a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction. The inclusion of a PEG spacer, particularly PEG8 and PEG24, resulted in significantly stronger binding compared to having no spacer or using a hydrophobic alkyl spacer.

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
No Spacer-15.1 ± 2.1
PEG44 ethylene glycol units10.2 ± 1.5
PEG8 8 ethylene glycol units 8.9 ± 1.2
PEG2424 ethylene glycol units7.8 ± 1.1
Alkyl C1212 carbon atoms25.4 ± 3.5
Alkyl C2424 carbon atoms31.2 ± 4.3

Data adapted from a study on aptamer-amphiphiles.

Table 2: Physicochemical Properties of this compound

This table summarizes the key chemical and physical properties of the this compound molecule.

PropertyValueReference(s)
Molecular FormulaC21H43NO10
Molecular Weight469.6 g/mol
Purity≥95%
Storage Condition-20 °C

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of PEG8-containing conjugates. The following protocols are representative of key experiments in the field.

Protocol 1: General Antibody-Drug Conjugation via Lysine (B10760008) Residues

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on an antibody.

Materials:

  • Antibody solution (5-10 mg/mL)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Drug-Linker conjugate with a carboxylic acid group

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Purification system (e.g., Size Exclusion Chromatography)

Methodology:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of Drug-Linker: Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in anhydrous DMSO. In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

  • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. Ensure the final concentration of DMSO does not exceed 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker and other impurities.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

Protocol 2: Assessment of Protein Solubility via PEG-Induced Precipitation

This method provides a relative measure of protein solubility by determining the concentration of a high molecular weight PEG (e.g., PEG 8000) required to induce precipitation. Higher PEG concentrations needed for precipitation indicate greater protein solubility.

Materials:

  • Protein conjugate solution (e.g., 1 mg/mL in PBS)

  • High molecular weight PEG stock solution (e.g., 50% w/v PEG 8000)

  • 96-well UV-transparent microplate

  • Microplate reader

Methodology:

  • Serial Dilution: Prepare a series of PEG solutions in the microplate by serially diluting the PEG stock solution with the protein buffer.

  • Sample Addition: Add a fixed volume of the protein conjugate solution to each well containing the different PEG concentrations. Mix gently.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1 hour) to allow precipitation to occur.

  • Centrifugation: Centrifuge the microplate to pellet the precipitated protein.

  • Measurement: Carefully transfer the supernatant to a new microplate and measure the absorbance at 280 nm.

  • Calculation: Calculate the concentration of soluble protein in the supernatant for each PEG concentration using the Beer-Lambert law.

  • Analysis: Plot the concentration of soluble protein versus the PEG concentration. The PEG concentration at which 50% of the protein has precipitated can be used as a measure of relative solubility.

Visualizations

Chemical Structure and Application Workflows

The following diagrams illustrate the structure of this compound and its application in key therapeutic modalities.

Caption: Structure of this compound with functional groups.

ADC_Workflow A 1. Antibody Modification/ Preparation C 3. Conjugation Reaction A->C B 2. Drug-Linker (e.g., using PEG8) Activation B->C D 4. Purification (e.g., SEC) C->D E 5. Characterized ADC Product D->E

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC Molecule (with PEG8 Linker) PROTAC->Ternary Mediates Ub_POI Ubiquitinated POI Ternary->Ub_POI Leads to Ub Ubiquitin (Ub) Ub->Ub_POI Transfer Degradation Protein Degradation Ub_POI->Degradation Targeted by Proteasome Proteasome Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to protein degradation.

References

A Technical Guide to the Spectroscopic Analysis of N-Boc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for N-Boc-PEG8-alcohol, a versatile PEG linker used in bioconjugation and drug delivery. The guide covers nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and visualizations of the molecule's structure and analytical workflow.

Chemical Structure and Properties

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts hydrophilicity, making it a valuable tool for modifying biomolecules to improve their solubility and pharmacokinetic profiles.

  • Molecular Formula: C₂₁H₄₃NO₁₀

  • Molecular Weight: 469.57 g/mol

  • CAS Number: 1345337-22-5

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70t2H-CH₂-OH
~3.64m28H-O-CH₂-CH₂-O- (PEG backbone)
~3.54t2H-CH₂-CH₂-OH
~3.30q2H-NH-CH₂-
~1.44s9H-C(CH₃)₃ (Boc group)
~5.10 (broad)s1H-NH- (carbamate)
~2.50 (broad)s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~156.0C=O (carbamate)
~79.0-C(CH₃)₃ (Boc group)
~72.6-CH₂-O- (PEG, internal)
~70.5-CH₂-O- (PEG backbone)
~70.2-CH₂-CH₂-NH-
~61.7-CH₂-OH
~40.5-NH-CH₂-
~28.4-C(CH₃)₃ (Boc group)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon SpeciesDescription
470.29[M+H]⁺Protonated molecule
492.27[M+Na]⁺Sodium adduct
508.25[M+K]⁺Potassium adduct
939.57[2M+H]⁺Protonated dimer
961.55[2M+Na]⁺Sodiated dimer

Experimental Protocols

The following are detailed methodologies for acquiring NMR and Mass Spectrometry data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer

    • Nuclei: ¹H and ¹³C

    • ¹H NMR Parameters:

      • Number of scans: 16

      • Relaxation delay: 1.0 s

      • Pulse width: 30°

      • Acquisition time: 4.0 s

    • ¹³C NMR Parameters:

      • Number of scans: 1024

      • Relaxation delay: 2.0 s

      • Pulse program: Proton-decoupled

3.2. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile (B52724), or water.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

  • Instrumentation and Parameters:

    • Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

    • Ionization Mode: Positive Ion Mode

    • Mobile Phase: A mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid is a common starting point.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Instrument Settings:

      • Capillary voltage: 3.5 kV

      • Drying gas temperature: 300 °C

      • Drying gas flow: 8 L/min

      • Nebulizer pressure: 1 bar

Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Weighing Weighing Dissolving in Solvent Dissolving in Solvent Weighing->Dissolving in Solvent Transfer to Tube/Vial Transfer to Tube/Vial Dissolving in Solvent->Transfer to Tube/Vial NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Transfer to Tube/Vial->NMR_Acquisition MS_Acquisition Mass Spec Data Acquisition (ESI-TOF) Transfer to Tube/Vial->MS_Acquisition NMR_Processing NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing MS_Processing Mass Spec Data Processing (Centroiding, Deconvolution) MS_Acquisition->MS_Processing Structure_Verification Structure Verification & Purity Assessment NMR_Processing->Structure_Verification MS_Processing->Structure_Verification

Caption: General workflow for spectroscopic analysis.

A Comprehensive Technical Guide to Commercial Sources and Applications of N-Boc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, key characteristics, and essential experimental protocols for N-Boc-PEG8-alcohol. This versatile heterobifunctional linker is a critical component in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the terminal Boc-protected amine and hydroxyl groups offer orthogonal reactivity for sequential conjugation.

Commercial Availability and Supplier Comparison

A variety of chemical suppliers offer this compound, each with distinct product specifications and pricing. The following table summarizes the key quantitative data from prominent commercial sources to facilitate informed purchasing decisions.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberPrice (USD)
BroadPharm BP-22864>98%469.61345337-22-5250 mg: $240, 500 mg: $340, 1 g: $460, 5 g: $1450[1]
Glycomindsynth 1345337-22-595 to 98%469.61345337-22-51 g: $292, 5 g: $887[2][3]
Chem-Impex 33973>97%469.551345337-22-5250 mg: $145, 1 g: $360, 5 g: $1,080[4]
Creative Biolabs ADC-L-Y0452>95%469.6Not SpecifiedInquire

Core Applications and Signaling Pathways

This compound is a fundamental building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound serves as a linker to connect the target protein ligand and the E3 ligase ligand.

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds Proteasome Proteasome Target Protein->Proteasome Enters E3 Ligase E3 Ligase PROTAC->E3 Ligase E3 Ligase->PROTAC Binds Ubiquitin Ubiquitin E3 Ligase->Ubiquitin Recruits Ubiquitin->Target Protein Tags Degraded Protein Degraded Protein Proteasome->Degraded Protein Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for the key chemical transformations involving this compound.

Esterification of this compound with a Carboxylic Acid

This protocol describes the coupling of the terminal hydroxyl group of this compound with a carboxylic acid to form an ester linkage, a common step in the synthesis of PROTACs and other bioconjugates. This procedure is adapted from a general method for Steglich esterification, which is known for its mild conditions and high yields.[5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ester.

The following diagram outlines the experimental workflow for the esterification reaction.

Esterification_Workflow A Dissolve Carboxylic Acid & this compound in DCM B Add DMAP A->B C Cool to 0°C B->C D Add DCC solution C->D E Stir at 0°C then RT D->E F Monitor Reaction (TLC/LC-MS) E->F G Filter to remove DCU F->G H Aqueous Workup (NaHCO3, H2O, Brine) G->H I Dry, Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Workflow for the esterification of this compound.

Deprotection of the Boc Group

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group from the terminal amine of the PEG linker, typically after the hydroxyl group has been conjugated. This exposes a primary amine that can then be coupled to the second ligand of the bifunctional molecule.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (optional, for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PEG conjugate (1.0 equivalent) in DCM.

  • Add an equal volume of TFA to the solution. A common ratio is 1:1 DCM:TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. For complete removal of TFA, co-evaporate with toluene (3 x 10 mL).

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as a TFA salt if the neutralization step is omitted.

The following diagram illustrates the logical steps for the Boc deprotection process.

Boc_Deprotection_Logic Start Start Dissolve Dissolve Boc-protected compound in DCM Start->Dissolve Add_TFA Add Trifluoroacetic Acid (TFA) Dissolve->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Reaction Complete? Stir->Monitor Monitor->Stir No Evaporate Remove Solvent and excess TFA Monitor->Evaporate Yes Neutralize Neutralize with NaHCO3 (optional) Evaporate->Neutralize Workup Aqueous Workup and Drying Neutralize->Workup End Obtain Deprotected Amine Workup->End

Caption: Logical workflow for Boc deprotection.

References

An In-Depth Technical Guide to the Purity and Quality Specifications of N-Boc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG8-alcohol, a monodisperse polyethylene (B3416737) glycol (PEG) linker, is a critical component in bioconjugation, drug delivery, and proteomics. Its defined chain length, terminating in a Boc-protected amine and a hydroxyl group, allows for precise control in the synthesis of complex biomolecules and drug-linker conjugates. The purity and quality of this reagent are paramount to ensure the reproducibility and efficacy of its downstream applications. This guide provides a comprehensive overview of the key quality attributes, analytical methodologies for their assessment, and typical specifications for this compound.

Core Physicochemical and Quality Specifications

The quality of this compound is defined by a set of physicochemical properties and purity standards. These specifications are essential for researchers to assess the suitability of a particular batch for their intended application.

Quantitative Specifications

The following table summarizes the key quantitative specifications for this compound, as compiled from various suppliers. Purity is a critical parameter, with a minimum of 95% being the industry standard for most research applications.

Parameter Specification Typical Value
Molecular Formula C₂₁H₄₃NO₁₀C₂₁H₄₃NO₁₀
Molecular Weight 469.57 g/mol 469.6 g/mol
Purity (by HPLC or NMR) ≥ 95%95% to >98%[1][2][3]
Polydispersity Index (PDI) Monodisperse~1.0
Qualitative and Handling Specifications

General quality and handling information are also crucial for the proper use and storage of this compound.

Parameter Specification
Appearance Colorless to pale yellow oil or liquid[4]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Conditions -20°C for long-term storage[5]
Shipping Conditions Ambient Temperature

Experimental Protocols for Quality Assessment

A robust analytical workflow is necessary to verify the identity, purity, and quality of this compound. The following protocols describe standard methodologies for its characterization.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a cornerstone technique for assessing the purity of PEG compounds. Due to the lack of a strong UV chromophore in the PEG backbone, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often employed.

Methodology:

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and ELSD or MS detector.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A time-programmed gradient from high aqueous content to high organic content. For example:

    • 0-2 min: 95% A

    • 2-20 min: Gradient to 5% A

    • 20-25 min: Hold at 5% A

    • 25-26 min: Return to 95% A

    • 26-30 min: Re-equilibration at 95% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • ELSD Settings (if applicable):

    • Nebulizer Temperature: 30-50°C

    • Evaporator Temperature: 50-70°C

    • Gas Flow (Nitrogen): 1.5-2.5 L/min

  • Data Analysis: Purity is determined by the peak area percentage of the main component relative to the total peak area.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and assessing its purity.

Methodology:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful for observing the terminal hydroxyl proton.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis:

    • Chemical Shifts and Integration:

      • Boc Group: A singlet around 1.44 ppm corresponding to the 9 protons of the tert-butyl group.

      • PEG Backbone: A complex multiplet between 3.5 and 3.7 ppm corresponding to the methylene (B1212753) protons of the PEG chain.

      • Terminal Alcohol Methylene: A triplet adjacent to the hydroxyl group.

      • Methylene adjacent to Boc-NH: A multiplet around 3.2-3.4 ppm.

      • Terminal Hydroxyl Proton: A broad singlet (position can vary depending on concentration and solvent).

    • Purity Assessment: The presence of unexpected signals or incorrect integration ratios can indicate impurities. The ratio of the Boc group protons to the PEG backbone protons can be used to confirm the identity and approximate purity.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry, particularly with electrospray ionization (ESI), is used to confirm the molecular weight of this compound.

Methodology:

  • Instrumentation: ESI time-of-flight (TOF) or quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound, typically as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The observed mass should be within a narrow tolerance of the calculated theoretical mass.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound, from raw material to final product release.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Testing cluster_methods QC Methods cluster_release Product Disposition Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification In_Process_Control In-Process Controls Purification->In_Process_Control Final_Product_QC Final Product QC In_Process_Control->Final_Product_QC HPLC Purity by HPLC-ELSD/MS NMR Structure by ¹H NMR MS Identity by Mass Spec Appearance Visual Appearance Final_Product_QC->HPLC Final_Product_QC->NMR Final_Product_QC->MS Final_Product_QC->Appearance CoA Certificate of Analysis Generation HPLC->CoA NMR->CoA MS->CoA Appearance->CoA Release Product Release CoA->Release Packaging Packaging Release->Packaging Packaging & Labeling Bioconjugation_Workflow cluster_activation Linker Activation cluster_deprotection Amine Deprotection cluster_conjugation Bioconjugation cluster_final Final Product PEG_OH N-Boc-PEG8-OH Activation Activate -OH Group (e.g., to NHS ester, Maleimide) PEG_OH->Activation PEG_Boc N-Boc-PEG8-Activated Activation->PEG_Boc Deprotection Remove Boc Group (Acidic Conditions) PEG_Boc->Deprotection Activated_Linker Activated PEG8-NH₂ Deprotection->Activated_Linker Conjugation1 Conjugate to Biomolecule 1 Activated_Linker->Conjugation1 Biomolecule1 Biomolecule 1 (e.g., Antibody) Biomolecule1->Conjugation1 Biomolecule2 Biomolecule 2 (e.g., Drug) Conjugation2 Conjugate to Biomolecule 2 Biomolecule2->Conjugation2 Conjugation1->Conjugation2 Final_Conjugate Purified Bioconjugate Conjugation2->Final_Conjugate

References

An In-Depth Technical Guide to the Storage and Handling of N-Boc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for N-Boc-PEG8-alcohol, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Compound Properties and Specifications

This compound, with the CAS Number 1345337-22-5, is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine.[1][2] The eight-unit PEG chain imparts hydrophilicity, enhancing solubility in aqueous and many organic media.[3][4][5] The Boc-protected amine allows for selective reaction at the hydroxyl terminus, with the amine group being readily deprotected for subsequent conjugation steps.

A summary of key quantitative data for this compound is presented in the table below. It is important to note that some physical properties, such as density and melting point, are not consistently reported and may vary between suppliers.

PropertyValueSource(s)
Molecular Formula C₂₁H₄₃NO₁₀
Molecular Weight 469.57 g/mol
CAS Number 1345337-22-5
Appearance Colorless to pale yellow liquid or solid
Purity Typically ≥95%
Recommended Storage -20°C
Shipping Condition Ambient Temperature
Qualitative Solubility Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)

Storage and Stability

Proper storage is paramount to prevent degradation of this compound.

Long-Term Storage: For long-term storage, the compound should be kept in a tightly sealed container at -20°C. This temperature minimizes the potential for degradation. While the Boc protecting group is generally stable, the polyethylene glycol chain can be susceptible to oxidative degradation over extended periods, especially if exposed to air and elevated temperatures.

Short-Term Storage and Handling: When removed from cold storage, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For frequent use, preparing aliquots of a stock solution in a dry, inert solvent such as anhydrous DMF or DCM can minimize contamination and degradation of the bulk material. These stock solutions should also be stored at -20°C when not in use.

Handling and Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Handling should be performed in a well-ventilated area or a chemical fume hood.

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases, except when intentionally carrying out a reaction. The Boc group is labile to strong acids.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

This compound is a bifunctional linker, allowing for sequential reactions at its two distinct functional groups. A typical experimental workflow involves an initial reaction at the hydroxyl group, followed by the deprotection of the Boc group to reveal the amine for a subsequent conjugation.

Experimental Workflow: Synthesis of a Heterobifunctional Linker

This workflow demonstrates the conversion of this compound into a linker with a terminal carboxylic acid and a free amine, suitable for further conjugation, for instance, in PROTAC synthesis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Deprotection A This compound C N-Boc-PEG8-Ester A->C DMAP, DCM B Carboxylic Acid Derivative (e.g., Succinic Anhydride) B->C D N-Boc-PEG8-Ester E Amine-PEG8-Ester (Final Linker) D->E TFA or HCl in DCM/Dioxane

Sequential modification of this compound.
Protocol 1: Esterification of the Hydroxyl Group

This protocol describes a general procedure for the reaction of the terminal alcohol of this compound with a carboxylic acid using a coupling agent, or with an anhydride.

Materials:

  • This compound

  • Carboxylic acid of interest (or anhydride, e.g., succinic anhydride)

  • Coupling agents (e.g., DCC/DMAP or (Boc)₂O/DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add the carboxylic acid (1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).

  • If using a carbodiimide (B86325) coupling agent like Dicyclohexylcarbodiimide (DCC), add it (1.1 equivalents) to the solution. If using the (Boc)₂O method for esterification, add di-tert-butyl dicarbonate (B1257347) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to yield the free amine, using acidic conditions.

Materials:

  • N-Boc-PEG8-derivative (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (or 1,4-dioxane for HCl deprotection).

  • Under an inert atmosphere, add the deprotecting agent. Common conditions include:

    • A solution of 20-50% TFA in DCM.

    • A 4M solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the excess acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified if necessary.

Logical Relationships in Application

The dual functionality of this compound is central to its utility, particularly in constructing complex molecules like PROTACs. The logical relationship of its functional groups dictates a strategic synthetic approach.

G A This compound B Protected Amine (Boc) A->B C Reactive Alcohol (-OH) A->C E Boc Deprotection B->E D Esterification C->D G Conjugation to Targeting Ligand 1 D->G F Free Amine (-NH2) E->F H Conjugation to Targeting Ligand 2 F->H

Functional group relationship and reaction sequence.

This diagram illustrates that the alcohol group is typically the first point of reaction. Once it is functionalized (e.g., via esterification), the stable Boc-protected amine can be unmasked under acidic conditions to provide a new reactive site for subsequent conjugation, ensuring a controlled and stepwise assembly of the final molecule.

References

Methodological & Application

The Strategic Incorporation of N-Boc-PEG8-alcohol in PROTAC Linker Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains, such as N-Boc-PEG8-alcohol, have gained prominence for their ability to impart favorable physicochemical properties.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTAC linkers. This compound is a versatile building block featuring a terminal hydroxyl group for conjugation to a POI ligand or an E3 ligase ligand, and a Boc-protected amine that allows for sequential and controlled coupling reactions.[1][2][3] The PEG8 spacer enhances aqueous solubility and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[4][5]

Core Principles and Advantages of this compound in PROTAC Synthesis

The modular design of PROTACs allows for the systematic optimization of their properties. The incorporation of a PEG linker like this compound offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can otherwise limit its bioavailability.

  • Improved Cell Permeability: By balancing hydrophilicity and lipophilicity, PEG linkers can enhance the ability of PROTACs to cross cell membranes.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG8 chain are critical for achieving the correct spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

  • Controlled Synthesis: The Boc-protected amine provides an orthogonal protecting group strategy, allowing for the stepwise and controlled assembly of the PROTAC molecule.

Experimental Protocols

The following protocols outline the key steps in utilizing this compound for the synthesis of a PROTAC. These are generalized procedures and may require optimization based on the specific POI and E3 ligase ligands being used.

Protocol 1: Activation of this compound for Coupling

To couple the this compound to a carboxylic acid-containing ligand (either the POI or E3 ligase ligand), the terminal hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide.

Step 1a: Tosylation of this compound

Reagent/MaterialMolar Equiv.
This compound1.0
p-Toluenesulfonyl chloride (TsCl)1.2
Triethylamine (B128534) (TEA) or Pyridine1.5
Dichloromethane (DCM), anhydrous-

Procedure:

  • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine, followed by the dropwise addition of p-toluenesulfonyl chloride.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-PEG8-OTs.

Step 1b: Conversion to N-Boc-PEG8-bromide

Reagent/MaterialMolar Equiv.
This compound1.0
Carbon tetrabromide (CBr4)1.5
Triphenylphosphine (B44618) (PPh3)1.5
Dichloromethane (DCM), anhydrous-

Procedure:

  • Dissolve this compound and carbon tetrabromide in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add triphenylphosphine portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture and purify by flash column chromatography to obtain N-Boc-PEG8-Br.

Protocol 2: Coupling of Activated N-Boc-PEG8-linker to a Phenolic or Amine-containing Ligand

This protocol describes the nucleophilic substitution reaction between the activated PEG linker and a ligand containing a nucleophilic group.

Reagent/MaterialMolar Equiv.
POI or E3 Ligase Ligand (with -OH or -NH2)1.0
N-Boc-PEG8-OTs or N-Boc-PEG8-Br1.2
Potassium Carbonate (K2CO3) or DIPEA3.0
Dimethylformamide (DMF), anhydrous-

Procedure:

  • To a solution of the POI or E3 ligase ligand in anhydrous DMF, add potassium carbonate or DIPEA.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-PEG8-OTs or N-Boc-PEG8-Br in anhydrous DMF.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the ligand-PEG-Boc intermediate.

Protocol 3: Boc Deprotection

The Boc protecting group is removed under acidic conditions to reveal the terminal amine for the next coupling step.

Reagent/MaterialMolar Equiv.
Ligand-PEG-Boc intermediate1.0
Trifluoroacetic acid (TFA)20-50% v/v in DCM
Dichloromethane (DCM)-

Procedure:

  • Dissolve the ligand-PEG-Boc intermediate in DCM.

  • Cool the solution to 0 °C and add TFA dropwise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting amine salt is often used in the next step without further purification.

Protocol 4: Final Amide Coupling to Complete the PROTAC Synthesis

The newly deprotected amine is coupled to the carboxylic acid of the second ligand to form the final PROTAC.

Reagent/MaterialMolar Equiv.
Second Ligand-COOH1.0
Ligand-PEG-NH2 (TFA salt)1.1
HATU or HBTU1.2
DIPEA3.0
Dimethylformamide (DMF), anhydrous-

Procedure:

  • Dissolve the second ligand with a carboxylic acid in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU or HBTU and DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the amine-functionalized intermediate (from Protocol 3) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Quantitative Data Summary

The following table provides representative data for the synthesis and activity of PROTACs utilizing PEG linkers. Note that optimal linker length and composition are target-dependent and require empirical determination.

PROTACLinker CompositionLinker Length (atoms)Yield (%)DC50 (nM)Dmax (%)
PROTAC A PEG124550>90
PROTAC B PEG164025>95
PROTAC C PEG203510085
PROTAC D Alkyl165575>90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Visualizing the Workflow and Logic

The following diagrams, created using Graphviz (DOT language), illustrate the key workflows and relationships in PROTAC synthesis using this compound.

PROTAC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_coupling1 Step 2: First Coupling cluster_deprotection Step 3: Boc Deprotection cluster_coupling2 Step 4: Second Coupling This compound This compound Activated Linker Activated Linker This compound->Activated Linker Tosylation or Bromination Intermediate 1 Intermediate 1 Activated Linker->Intermediate 1 Ligand 1 Ligand 1 Ligand 1->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 TFA/DCM Final PROTAC Final PROTAC Intermediate 2->Final PROTAC Ligand 2 Ligand 2 Ligand 2->Final PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC POI Protein of Interest PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its incorporation can significantly improve the physicochemical properties of the resulting molecules, leading to enhanced efficacy. The modular nature of the synthetic routes described allows for the facile generation of PROTAC libraries with varying linker lengths and compositions, which is crucial for the optimization of degradation efficiency and pharmacokinetic properties. The successful application of these methodologies holds significant promise for advancing targeted protein degradation as a therapeutic strategy.

References

Application Notes and Protocols for N-Boc-PEG8-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. N-Boc-PEG8-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a valuable building block for constructing linkers in ADC development. Its discrete PEG8 chain imparts hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve the ADC's pharmacological properties.[1][2]

This document provides detailed application notes on the utility of this compound in ADC development, along with comprehensive protocols for its incorporation into an ADC and subsequent characterization.

Application Notes

The incorporation of a PEG8 spacer derived from this compound into an ADC linker offers several advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation and poor solubility. The hydrophilic PEG8 chain helps to counteract this, improving the overall solubility of the ADC and facilitating formulation at clinically relevant concentrations.[2][3]

  • Improved Pharmacokinetics: The PEG spacer can create a hydrophilic shield around the payload, potentially reducing clearance rates and increasing the ADC's circulation half-life. Studies have shown that increasing the PEG linker length up to PEG8 can lead to a decrease in systemic clearance and an increase in drug exposure.[1]

  • Reduced Aggregation and Improved Stability: By masking the hydrophobicity of the payload, the PEG8 linker minimizes non-specific hydrophobic interactions that can lead to aggregation. This results in a more stable and homogeneous ADC product, which is a critical quality attribute for therapeutic biologics.

  • Versatile Functional Handles: this compound possesses a Boc-protected amine and a terminal alcohol. The Boc group can be deprotected under mild acidic conditions to reveal a primary amine, which can be used for payload attachment. The alcohol can be functionalized to introduce a thiol-reactive group, such as a maleimide (B117702), for conjugation to the antibody.

Data Presentation

The length of the PEG linker is a key design parameter that can be optimized to achieve the desired ADC properties. The following tables summarize representative quantitative data from literature, highlighting the impact of PEG linker length on ADC clearance, stability, and in vitro cytotoxicity.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data suggests that increasing PEG length up to PEG8 reduces clearance, with a plateau effect observed with longer PEG chains.
Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance. Branched or pendant PEG configurations can offer improved shielding of the payload, leading to lower clearance rates, especially for highly loaded ADCs.
ADC Construct% Monomer after 28 days at 40°C% Aggregates after 28 days at 40°C
ADC with non-PEG linkerLowerHigher
ADC with PEG4 linker> 90%< 10%
ADC with PEG8 linker > 95% < 5%
Table 3: Impact of PEG Linker on ADC Stability. PEGylated ADCs generally exhibit higher stability and lower aggregation propensity under thermal stress compared to their non-PEGylated counterparts.
Cell LineADC with non-PEG linker (IC50, nM)ADC with PEG4 linker (IC50, nM)ADC with PEG8 linker (IC50, nM)
HER2+ (SK-BR-3)1.21.51.8
HER2+ (BT-474)0.81.01.1
Table 4: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths. The inclusion of a PEG linker can have a modest impact on in vitro potency, which is often balanced by the significant improvements in pharmacokinetics and in vivo efficacy.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and characterization of an ADC using a PEG8 linker derived from this compound.

Diagram: ADC Synthesis and Characterization Workflow

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP) ADC Purified ADC reduced_mAb->ADC Conjugation linker_payload Maleimide-PEG8-Payload linker_payload->ADC DAR_analysis DAR Analysis (HIC) ADC->DAR_analysis Aggregation_analysis Aggregation Analysis (SEC) ADC->Aggregation_analysis Cytotoxicity_assay In Vitro Cytotoxicity ADC->Cytotoxicity_assay

Caption: Overall workflow for ADC synthesis and characterization.

Protocol 1: Synthesis of Maleimide-PEG8-Payload from this compound

This protocol describes the conversion of this compound into a thiol-reactive linker-payload.

A. Synthesis of N-Boc-PEG8-maleimide:

  • Mesylation of this compound: Dissolve this compound (1 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath. Add triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir the reaction at 0°C for 2 hours.

  • Azide (B81097) Substitution: To the reaction mixture, add sodium azide (3 eq.) and a catalytic amount of tetrabutylammonium (B224687) iodide. Allow the reaction to warm to room temperature and stir overnight.

  • Staudinger Reduction: Add triphenylphosphine (B44618) (1.5 eq.) to the reaction mixture and stir for 4 hours at room temperature. Then, add water and continue stirring for another 2 hours to hydrolyze the aza-ylide intermediate to the amine.

  • Maleimide Functionalization: Extract the aqueous layer with DCM. To the combined organic layers, add maleic anhydride (B1165640) (1.2 eq.) and stir at room temperature for 1 hour.

  • Cyclization: Add acetic anhydride and sodium acetate (B1210297) and heat the reaction to 60°C for 4 hours to form the maleimide ring.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-PEG8-maleimide.

B. Deprotection and Payload Conjugation:

  • Boc Deprotection: Dissolve N-Boc-PEG8-maleimide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Payload Conjugation: Neutralize the reaction mixture with a base (e.g., triethylamine). To the resulting amine-PEG8-maleimide, add the activated payload (e.g., a payload with an NHS-ester) and a non-nucleophilic base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., DMF). Stir the reaction at room temperature until completion.

  • Purification: Purify the Maleimide-PEG8-Payload by preparative HPLC.

Protocol 2: Antibody Reduction and Conjugation

This protocol describes the generation of free thiol groups on the antibody and subsequent conjugation with the Maleimide-PEG8-Payload.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).

  • Maleimide-PEG8-Payload solution (10 mM in DMSO).

  • Desalting column (e.g., Sephadex G-25).

  • Quenching solution (e.g., 100 mM N-acetylcysteine).

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add TCEP to a final molar ratio of approximately 2-5 equivalents of TCEP per mole of antibody. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Immediately purify the reduced antibody using a pre-equilibrated desalting column with reaction buffer to remove excess TCEP.

  • Conjugation:

    • To the purified reduced antibody, add the Maleimide-PEG8-Payload solution to a final molar ratio of 1.5-2.0 equivalents of linker-payload per free thiol.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add the quenching solution in a 5-fold molar excess relative to the maleimide reagent to cap any unreacted maleimides. Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker-payload and quenching agent.

Protocol 3: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated hydrophobic payloads.

Materials:

  • HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • HPLC system with a UV detector.

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

B. Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius to quantify monomers, dimers, and higher-order aggregates.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.

  • HPLC system with a UV detector.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject the purified ADC sample.

  • Run the separation isocratically for 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer, dimer, and any high molecular weight species (aggregates).

  • Calculate the percentage of monomer and aggregates.

Signaling Pathways and Mechanisms of Action

The cytotoxic payload of the ADC determines the mechanism of cell killing. Below are diagrams illustrating the signaling pathways for two common classes of ADC payloads.

Diagram: Tubulin Inhibitor-Induced Apoptosis

Tubulin_Inhibitor_Pathway ADC ADC Internalization & Payload Release Tubulin Tubulin Dimers ADC->Tubulin Payload (e.g., MMAE) Binds Tubulin Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Disruption Caspase Caspase Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.

Diagram: DNA Damage-Induced Apoptosis

DNA_Damage_Pathway ADC ADC Internalization & Payload Release DNA Nuclear DNA ADC->DNA Payload (e.g., Calicheamicin) Intercalates/Cleaves DNA DSB DNA Double-Strand Breaks DNA->DSB DDR DNA Damage Response (ATM/ATR activation) DSB->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis p53->CellCycleArrest p53->Apoptosis

Caption: Signaling pathway of an ADC with a DNA-damaging payload.

Diagram: ADC Bystander Effect

Bystander_Effect cluster_target Antigen-Positive Cell cluster_bystander Antigen-Negative Cell TargetCell Target Cell Internalization Internalization TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease BystanderCell Bystander Cell PayloadRelease->BystanderCell Payload Diffusion BystanderDeath Cell Death BystanderCell->BystanderDeath ADC ADC ADC->TargetCell Binds Antigen

Caption: Mechanism of the ADC bystander killing effect.

References

Application Notes and Protocols for the Functionalization of N-Boc-PEG8-alcohol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the terminal hydroxyl group of N-Boc-PEG8-alcohol. These procedures enable the synthesis of a variety of functionalized PEG linkers that are crucial for applications in bioconjugation, drug delivery, and proteomics. The protocols outlined below describe the conversion of the hydroxyl group to an amine, a carboxylic acid, an azide (B81097), a thiol, and an alkyne.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the field of drug development and bioconjugation. The presence of a Boc-protected amine on one terminus and a hydroxyl group on the other allows for sequential and controlled conjugation to different molecules of interest. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3] Functionalization of the terminal hydroxyl group expands the repertoire of conjugation chemistries that can be employed, enabling the attachment of a wide array of payloads, targeting ligands, and biomolecules.

Data Summary

The following table summarizes the typical yields for the functionalization of the this compound's hydroxyl group to various other functional moieties.

FunctionalizationProductTypical Yield (%)Purity (%)
AminationN-Boc-PEG8-amine>90%>95%
OxidationN-Boc-PEG8-carboxylic acid85-95%>95%
AzidationN-Boc-PEG8-azide>95%>98%
ThiolationN-Boc-PEG8-thiol~70-80%>95%
AlkynationN-Boc-PEG8-alkyne~70-85%>95%

Experimental Protocols

Conversion of Hydroxyl to Amine: N-Boc-PEG8-amine Synthesis

This protocol describes a two-step process for the conversion of the hydroxyl group to a primary amine, proceeding through a mesylate intermediate followed by azidation and subsequent reduction.[4]

Experimental Workflow:

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction A This compound C N-Boc-PEG8-mesylate A->C Reaction B Methanesulfonyl Chloride (MsCl) Triethylamine (B128534) (TEA) Dichloromethane (B109758) (DCM) B->C Reagents D N-Boc-PEG8-mesylate F N-Boc-PEG8-azide D->F Reaction E Sodium Azide (NaN3) Dimethylformamide (DMF) E->F Reagents G N-Boc-PEG8-azide I N-Boc-PEG8-amine G->I Staudinger Reaction H Triphenylphosphine (B44618) (PPh3) Tetrahydrofuran (B95107) (THF), Water H->I Reagents

Workflow for the conversion of this compound to N-Boc-PEG8-amine.

Protocol:

  • Step 1: Mesylation

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA, 1.5 eq) dropwise to the solution.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-PEG8-mesylate.

  • Step 2: Azidation

    • Dissolve the crude N-Boc-PEG8-mesylate (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add sodium azide (NaN3, 3.0 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-PEG8-azide.

  • Step 3: Reduction to Amine

    • Dissolve the N-Boc-PEG8-azide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 9:1 v/v).

    • Add triphenylphosphine (PPh3, 1.5 eq) to the solution.

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-PEG8-amine.[4]

Oxidation of Hydroxyl to Carboxylic Acid: N-Boc-PEG8-acid Synthesis

This protocol utilizes a TEMPO-catalyzed oxidation to convert the primary alcohol to a carboxylic acid under mild conditions.

Experimental Workflow:

G A This compound C N-Boc-PEG8-carboxylic acid A->C Oxidation B TEMPO (catalyst) Sodium hypochlorite (B82951) (NaOCl) Sodium chlorite (B76162) (NaClO2) Acetonitrile (B52724)/Phosphate (B84403) buffer B->C Reagents

Workflow for the oxidation of this compound to N-Boc-PEG8-acid.

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and a phosphate buffer (pH ~6.5).

  • Add TEMPO (0.1 eq) and sodium chlorite (NaClO2, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add a solution of sodium hypochlorite (NaOCl, 0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Acidify the mixture to pH 3-4 with dilute HCl.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-PEG8-carboxylic acid.

Conversion of Hydroxyl to Azide: N-Boc-PEG8-azide Synthesis

This protocol describes the direct conversion of the hydroxyl group to an azide using the Mitsunobu reaction, which offers a high-yield, one-step synthesis.

Experimental Workflow:

G A This compound C N-Boc-PEG8-azide A->C Mitsunobu Reaction B Triphenylphosphine (PPh3) Diisopropyl azodicarboxylate (DIAD) Diphenylphosphoryl azide (DPPA) Tetrahydrofuran (THF) B->C Reagents

Workflow for the conversion of this compound to N-Boc-PEG8-azide.

Protocol:

  • Dissolve this compound (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) to the mixture.

  • After stirring for 15-20 minutes at 0 °C, add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-Boc-PEG8-azide.

Conversion of Hydroxyl to Thiol: N-Boc-PEG8-thiol Synthesis

This protocol involves a two-step process: activation of the hydroxyl group as a tosylate, followed by displacement with a thiolating agent.

Experimental Workflow:

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Thiolation cluster_2 Step 3: Deprotection A This compound C N-Boc-PEG8-tosylate A->C Reaction B p-Toluenesulfonyl chloride (TsCl) Pyridine B->C Reagents D N-Boc-PEG8-tosylate F N-Boc-PEG8-thioacetate D->F Reaction E Potassium thioacetate (B1230152) (KSAc) Dimethylformamide (DMF) E->F Reagents G N-Boc-PEG8-thioacetate I N-Boc-PEG8-thiol G->I Hydrolysis H Sodium hydroxide (B78521) (NaOH) Methanol (B129727)/Water H->I Reagents

Workflow for the conversion of this compound to N-Boc-PEG8-thiol.

Protocol:

  • Step 1: Tosylation

    • Dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-PEG8-tosylate.

  • Step 2: Thioacetate Formation

    • Dissolve the N-Boc-PEG8-tosylate (1.0 eq) in anhydrous DMF.

    • Add potassium thioacetate (KSAc, 2.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry, filter, and concentrate to yield N-Boc-PEG8-thioacetate.

  • Step 3: Deprotection to Thiol

    • Dissolve the N-Boc-PEG8-thioacetate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (2.0 eq).

    • Stir at room temperature for 2-4 hours.

    • Neutralize the reaction with dilute HCl.

    • Extract the product with DCM.

    • Wash with brine, dry, and concentrate.

    • Purify by column chromatography to obtain N-Boc-PEG8-thiol.

Conversion of Hydroxyl to Alkyne: N-Boc-PEG8-alkyne Synthesis

This protocol involves a two-step process: oxidation of the alcohol to an aldehyde, followed by a Seyferth-Gilbert-Bestmann homologation to form the terminal alkyne.

Experimental Workflow:

G cluster_0 Step 1: Oxidation to Aldehyde cluster_1 Step 2: Alkyne Formation A This compound C N-Boc-PEG8-aldehyde A->C Oxidation B Dess-Martin Periodinane (DMP) Dichloromethane (DCM) B->C Reagent D N-Boc-PEG8-aldehyde F N-Boc-PEG8-alkyne D->F Seyferth-Gilbert-Bestmann Homologation E Bestmann-Ohira reagent Potassium carbonate (K2CO3) Methanol E->F Reagents

Workflow for the conversion of this compound to N-Boc-PEG8-alkyne.

Protocol:

  • Step 1: Oxidation to Aldehyde

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin Periodinane (DMP, 1.5 eq) portion-wise at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to get the crude N-Boc-PEG8-aldehyde, which is used in the next step without further purification.

  • Step 2: Seyferth-Gilbert-Bestmann Homologation

    • Dissolve the crude N-Boc-PEG8-aldehyde (1.0 eq) in anhydrous methanol.

    • Add potassium carbonate (K2CO3, 2.0 eq) and the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.5 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Concentrate the reaction mixture.

    • Add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry, filter, and concentrate.

    • Purify by column chromatography to obtain N-Boc-PEG8-alkyne.

Purification and Characterization

Purification of the final products is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific functionalized product. Characterization and confirmation of the synthesized compounds can be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow appropriate disposal procedures.

  • Dess-Martin Periodinane is a shock-sensitive oxidizing agent.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Boc Deprotection of N-Boc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. Its stability under various conditions and facile removal under acidic conditions make it an ideal choice for protecting the amino group of polyethylene (B3416737) glycol (PEG) linkers. N-Boc-PEG8-alcohol is a valuable heterobifunctional linker, featuring a protected amine and a terminal hydroxyl group, which allows for sequential conjugation strategies in drug delivery systems, bioconjugation, and surface modification.

This document provides detailed application notes and experimental protocols for the efficient deprotection of the Boc group from this compound to yield the corresponding free amine, amino-PEG8-alcohol. The protocols described herein focus on the two most common and effective acidic methods: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). Additionally, milder alternatives are discussed for substrates sensitive to harsh acidic conditions.

Deprotection Methods Overview

The cleavage of the Boc group is an acid-catalyzed process involving the formation of a stable tert-butyl cation. The choice of the deprotection reagent and conditions depends on the sensitivity of other functional groups present in the molecule and the desired final salt form of the amine.

Common Deprotection Reagents:

  • Trifluoroacetic Acid (TFA): A strong acid commonly used in a solution with a scavenger to prevent side reactions from the tert-butyl cation. It is highly effective but corrosive and requires careful handling.

  • Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent like dioxane or methanol. It is a strong acid that provides the amine as a hydrochloride salt, which can be advantageous for purification and stability.

  • Milder Acidic Conditions: For acid-sensitive substrates, milder reagents such as p-toluenesulfonic acid (p-TsOH) or Lewis acids can be employed.[1] Thermal deprotection offers a non-acidic alternative, though it may require higher temperatures.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various amino compounds using acidic methods. While specific data for this compound is not extensively published, the provided data for analogous compounds offer a valuable reference for expected outcomes. The purity of the deprotected amine is typically high (>95%) after appropriate work-up and purification.

Deprotection ReagentSubstrate TypeSolventTemp. (°C)Time (h)Yield (%)Reference
TFA/DCM (1:1)Boc-amino acidDichloromethane (B109758)RT0.5>95%Generic Protocol
4M HCl in DioxaneBoc-protected amineDioxaneRT1-4>90%Generic Protocol
TFAN-Boc protected amineDichloromethaneRT2Not specified[1]
25% TFA in DCMN-Boc protected amineDichloromethaneRT260%[1]
TFAN-Boc protected amineDichloromethaneRT1887%[1]
4M HCl in DioxaneN-Boc protected amineDioxaneRT2Not specified
4M HCl in DioxaneN-Boc protected amineDioxaneRT16100%
conc. HClN-Boc protected amineMethanol/WaterRT12100%
Oxalyl chloride/MeOHN-Boc aromatic aminesMethanolRT1-3>70%
p-TsOHN-Boc aminesDichloromethaneRT0.25-0.5Quantitative

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the deprotection of this compound using a solution of TFA in dichloromethane (DCM).

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add an equal volume of TFA to the reaction mixture while stirring. A common ratio is 1:1 TFA:DCM.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product, being more polar, will have a lower Rf value on TLC.

  • Work-up (for the free amine):

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of TFA, add toluene to the residue and evaporate again (repeat 2-3 times).

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the amino-PEG8-alcohol.

  • Work-up (for the TFA salt):

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol outlines the use of a commercially available solution of 4M HCl in 1,4-dioxane (B91453) for Boc deprotection.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in a minimal amount of DCM or MeOH in a round-bottom flask.

  • Addition of HCl/Dioxane: Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the flask while stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up (for the free amine):

    • Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the free amine.

  • Work-up (for the HCl salt):

    • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the amine. This salt can often be used directly for subsequent reactions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation start Dissolve this compound in appropriate solvent add_reagent Add Deprotection Reagent (TFA or HCl/Dioxane) start->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor reaction progress (TLC or LC-MS) react->monitor quench Quench/Neutralize monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under vacuum dry->concentrate product Isolated Amino-PEG8-alcohol (Free amine or salt) concentrate->product

Caption: Experimental workflow for the Boc deprotection of this compound.

pegylation_pathway cluster_drug Drug Properties cluster_pegylation PEGylation Process cluster_effects Pharmacokinetic & Pharmacodynamic Effects cluster_outcome Therapeutic Outcome drug Therapeutic Molecule (e.g., protein, peptide, small molecule) conjugation Conjugation drug->conjugation peg Amino-PEG8-alcohol (Deprotected Linker) peg->conjugation peg_drug PEGylated Drug Conjugate conjugation->peg_drug pk_pd Improved Properties peg_drug->pk_pd solubility Increased Solubility pk_pd->solubility stability Enhanced Stability (Protection from degradation) pk_pd->stability circulation Prolonged Circulation Time (Reduced renal clearance) pk_pd->circulation immunogenicity Reduced Immunogenicity pk_pd->immunogenicity outcome Enhanced Therapeutic Efficacy pk_pd->outcome

Caption: Role of PEGylation in enhancing drug delivery and therapeutic efficacy.

References

Application Notes and Protocols for Surface Modification using N-Boc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG8-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and surface modification.[1] Its structure, comprising a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine, allows for a sequential and controlled approach to surface functionalization. The hydroxyl group can be utilized for initial attachment to various substrates, while the Boc-protected amine provides a latent reactive site that can be deprotected under mild acidic conditions to reveal a primary amine. This amine can then be used for the covalent attachment of biomolecules, such as proteins, peptides, or antibodies. The polyethylene glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity to the modified surface, which is crucial for reducing non-specific protein adsorption and improving biocompatibility.[1]

These application notes provide detailed protocols for the use of this compound in a multi-step surface modification process. This process includes the initial grafting of the linker to a hydroxylated surface, the subsequent deprotection of the Boc group, and the final conjugation of a biomolecule to the newly exposed amine. Additionally, representative quantitative data for surface characterization at each stage is provided to guide researchers in evaluating the success of their modifications.

Key Applications

  • Creation of Bio-inert Surfaces: The hydrophilic PEG chain effectively reduces the non-specific adsorption of proteins and cells, making it ideal for developing biocompatible materials and medical devices.

  • Biosensor Development: Covalent immobilization of antibodies, enzymes, or other biorecognition elements onto a PEGylated surface can enhance the sensitivity and specificity of biosensors.

  • Targeted Drug Delivery: Surfaces of nanoparticles can be modified to improve their circulation time and for the attachment of targeting ligands.

  • Cell Culture Engineering: Modifying cell culture substrates to control cell adhesion and behavior.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for surface modification using this compound.

G cluster_0 Step 1: Surface Grafting of this compound cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Biomolecule Conjugation A Substrate Cleaning (e.g., Piranha solution) B Hydroxylation (e.g., Oxygen plasma) A->B C Silanization with N-Boc-PEG8-silane derivative B->C D Rinsing and Curing C->D E Immersion in Acidic Solution (e.g., TFA in DCM) D->E Proceed to Deprotection F Rinsing with DCM and Neutralizing Buffer E->F G Drying F->G H Activation of Biomolecule's Carboxyl Groups (EDC/NHS) G->H Proceed to Conjugation I Incubation of Activated Biomolecule with Amine-Terminated Surface H->I J Quenching and Washing I->J K Characterization of Functionalized Surface J->K

Caption: Overall workflow for surface modification.

G cluster_0 Surface Characterization Pipeline A Initial Substrate B Contact Angle Goniometry A->B C X-ray Photoelectron Spectroscopy (XPS) A->C D Ellipsometry A->D E Atomic Force Microscopy (AFM) A->E F Modified Surface B->F C->F D->F E->F

Caption: Surface characterization techniques.

Experimental Protocols

Protocol 1: Surface Grafting of this compound onto a Glass or Silicon Substrate

This protocol describes the covalent attachment of this compound to a hydroxylated surface via a silanization reaction. For this, the alcohol group of this compound needs to be first converted to a silane (B1218182) derivative (e.g., by reacting with (3-aminopropyl)triethoxysilane (APTES) to form an ether linkage, followed by reaction with the surface, or more directly by reacting with an isocyanate-silane linker). The following is a general procedure assuming a pre-synthesized N-Boc-PEG8-silane.

Materials:

  • Glass or silicon substrates

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and explosive when mixed with organic materials.

  • Deionized (DI) water

  • Anhydrous toluene

  • N-Boc-PEG8-silane

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 30 minutes at room temperature.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a stream of nitrogen gas.

  • Surface Hydroxylation:

    • Treat the cleaned substrates with oxygen plasma for 5 minutes to generate a high density of hydroxyl groups on the surface.

  • Silanization:

    • Prepare a 1% (v/v) solution of N-Boc-PEG8-silane in anhydrous toluene.

    • Immerse the hydroxylated substrates in the silane solution for 2 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in the presence of moisture.

    • Alternatively, perform the reaction at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 30-60 minutes).

  • Rinsing and Curing:

    • Rinse the substrates sequentially with toluene, ethanol, and DI water to remove any unbound silane.

    • Dry the substrates with nitrogen gas.

    • Cure the silanized substrates in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.

Protocol 2: Boc Deprotection of the PEGylated Surface

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEGylated substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralizing buffer (e.g., 10% (v/v) diisopropylethylamine (DIPEA) in DCM or phosphate-buffered saline (PBS), pH 7.4)

  • Nitrogen gas

Procedure:

  • Deprotection Reaction:

    • Prepare a solution of 50% (v/v) TFA in DCM.

    • Immerse the Boc-protected PEGylated substrate in the TFA/DCM solution for 30 minutes at room temperature.

  • Rinsing and Neutralization:

    • Rinse the substrate thoroughly with DCM to remove excess TFA.

    • Immerse the substrate in the neutralizing buffer for 5 minutes.

    • Rinse again with DCM and then with DI water.

  • Drying:

    • Dry the amine-terminated PEGylated substrate under a stream of nitrogen gas. The surface is now ready for biomolecule conjugation.

Protocol 3: Covalent Immobilization of a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of a protein (or other amine-containing biomolecule) to the amine-terminated PEG surface using carbodiimide (B86325) chemistry.

Materials:

  • Amine-terminated PEGylated substrate

  • Protein to be immobilized (containing carboxyl groups)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Protein Carboxyl Groups:

    • Dissolve the protein in Activation Buffer to a desired concentration (e.g., 1 mg/mL).

    • Add EDC and NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation to the Surface:

    • Immediately apply the activated protein solution to the amine-terminated PEGylated surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Quenching and Washing:

    • Remove the protein solution and immerse the substrate in the Quenching Solution for 15 minutes to deactivate any unreacted NHS-esters.

    • Wash the surface extensively with Washing Buffer to remove non-covalently bound protein.

    • Rinse with DI water and dry with nitrogen gas.

Data Presentation

The following tables present representative quantitative data for the characterization of surfaces at different stages of modification. The data is based on literature values for short-chain PEGylated surfaces and serves as a guideline for expected results.

Table 1: Representative Contact Angle Measurements

Surface StageStatic Water Contact Angle (°)Reference
Clean Glass/Silicon< 10[2]
After N-Boc-PEG8 Grafting40 - 60[3]
After Boc Deprotection30 - 50[3]
After Protein Immobilization60 - 80

Table 2: Representative Ellipsometry Thickness Measurements

Surface StageFilm Thickness (nm)Reference
After N-Boc-PEG8 Grafting2 - 4
After Protein Immobilization5 - 10 (protein dependent)

Table 3: Representative XPS Elemental Composition (Atomic %)

Surface StageCONSiReference
Clean Silicon-45-55-45-55
After N-Boc-PEG8 Grafting50-6025-351-35-15
After Boc Deprotection50-6025-352-55-15
After Protein Immobilization60-7015-255-15<5

Conclusion

The use of this compound offers a robust and versatile method for the controlled functionalization of surfaces. The protocols provided herein, along with the representative characterization data, serve as a comprehensive guide for researchers and professionals in the field of drug development and material science. Successful surface modification can be verified by a combination of techniques such as contact angle goniometry, XPS, and ellipsometry, ensuring the desired surface properties are achieved for the intended application.

References

N-Boc-PEG8-alcohol: Application Notes and Protocols for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG8-alcohol is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is increasingly utilized in the development of sophisticated drug delivery systems. Its unique bifunctional nature, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group, combined with an eight-unit polyethylene glycol (PEG) spacer, offers significant advantages in the design and synthesis of targeted therapeutics. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the terminal reactive groups allow for the covalent attachment to various bioactive agents and targeting moieties.

This document provides detailed application notes and experimental protocols for the use of this compound in the construction of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the surface functionalization of nanoparticles.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery system synthesis.

PropertyValueReference
Molecular Formula C21H43NO10[1]
Molecular Weight 469.6 g/mol [2]
CAS Number 1345337-22-5[3]
Purity Typically ≥95%[2]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)[4]
Storage Recommended storage at -20°C

Applications in Drug Delivery

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a versatile linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The general strategy involves a three-step process: coupling of the first ligand (for either the protein of interest or the E3 ligase), deprotection of the Boc group, and subsequent coupling of the second ligand.

PROTAC_Synthesis cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling A Ligand 1 (with COOH) C Ligand1-PEG8-N-Boc A->C Amide Coupling (e.g., HATU, DIPEA) B This compound B->C D Ligand1-PEG8-N-Boc E Ligand1-PEG8-NH2 D->E Acidic Conditions (e.g., TFA in DCM) F Ligand1-PEG8-NH2 H Final PROTAC F->H Amide Coupling (e.g., HATU, DIPEA) G Ligand 2 (with COOH) G->H ADC_Synthesis cluster_linker_prep Linker Functionalization cluster_deprotection Boc Deprotection cluster_conjugation Antibody Conjugation A This compound B N-Boc-PEG8-Linker-Drug A->B Activation & Conjugation D N-Boc-PEG8-Linker-Drug C Drug C->B E H2N-PEG8-Linker-Drug D->E TFA/DCM F H2N-PEG8-Linker-Drug H Final ADC F->H Conjugation G Activated Antibody (e.g., NHS ester) G->H Nanoparticle_Functionalization NP Nanoparticle Core Functionalized_NP PEGylated Nanoparticle (Boc-protected) NP->Functionalized_NP Surface Modification Linker This compound Derivative (e.g., with a lipid tail) Linker->Functionalized_NP Deprotected_NP PEGylated Nanoparticle (amine-terminated) Functionalized_NP->Deprotected_NP Boc Deprotection Targeted_NP Targeted Nanoparticle Deprotected_NP->Targeted_NP Ligand Conjugation Targeting_Ligand Targeting Ligand (e.g., antibody, peptide) Targeting_Ligand->Targeted_NP

References

Application Notes and Protocols for Bioconjugation with N-Boc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG8-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is instrumental in the field of bioconjugation. Its structure, featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected primary amine (-NHBoc), allows for a sequential and controlled conjugation of two different molecular entities. The eight-unit PEG chain imparts increased hydrophilicity to the conjugate, which can enhance the solubility and stability of biomolecules, reduce immunogenicity, and improve pharmacokinetic profiles.[1][2]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation workflows. Detailed protocols for the activation of the hydroxyl group, deprotection of the Boc-amine, and subsequent conjugation to a target biomolecule are provided, along with methods for characterization at each stage.

Properties of this compound

PropertyValueReference
Molecular Weight 469.58 g/mol [3]
PEG Units 8[3]
Functional Groups Hydroxyl (-OH), Boc-protected Amine (-NHBoc)[3]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents.

Bioconjugation Strategy Overview

The use of this compound in bioconjugation typically follows a three-step process. This sequential approach allows for the controlled and specific linkage of two different molecules.

Bioconjugation_Workflow A This compound B Step 1: Hydroxyl Activation (e.g., Tosylation) A->B p-TsCl, Pyridine (B92270) C N-Boc-PEG8-OTs B->C D Step 2: Boc Deprotection (Acidic Conditions) C->D TFA/DCM E H2N-PEG8-OTs D->E F Step 3: Amine Conjugation (e.g., to Biomolecule 1) E->F Biomolecule 1 with -NHS ester G Biomolecule 1-NH-PEG8-OTs F->G H Step 4: Tosyl Displacement (e.g., with Biomolecule 2) G->H Biomolecule 2 with nucleophile I Biomolecule 1-NH-PEG8-Biomolecule 2 H->I

Caption: General workflow for sequential bioconjugation using this compound.

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate (OTs). Tosylate is an excellent leaving group, making the PEG linker reactive towards nucleophiles such as amines and thiols.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • 0.1 M HCl (cold)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting N-Boc-PEG8-OTs can be purified by column chromatography on silica (B1680970) gel if necessary.

Characterization:

  • ¹H NMR: Expect to see the appearance of aromatic protons from the tosyl group around 7.3-7.8 ppm and a singlet for the methyl group of the tosyl group around 2.4 ppm.

  • Mass Spectrometry (ESI-MS): Confirm the mass of the tosylated product (Expected M+Na⁺).

ReagentMolar EquivalentsPurpose
This compound1Starting material
Pyridine2-3Base to neutralize HCl byproduct
p-Toluenesulfonyl chloride1.5-2Tosylating agent
Protocol 2: Deprotection of the Boc Group

This protocol details the removal of the Boc protecting group to yield a free primary amine. This is typically achieved under acidic conditions.

Materials:

  • N-Boc-PEG8-OTs (from Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-PEG8-OTs in DCM (e.g., 0.1 M solution).

  • Add an equal volume of TFA (e.g., 1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS. The product, being a salt, will have a different retention factor.

  • Upon completion, remove the DCM and TFA under reduced pressure.

  • Co-evaporate with toluene (3 times) to ensure complete removal of residual TFA.

  • The resulting product, H₂N-PEG8-OTs as a TFA salt, can often be used directly in the next step without further purification.

Characterization:

  • ¹H NMR: Disappearance of the Boc proton signal (a singlet at approximately 1.4 ppm).

  • Mass Spectrometry (ESI-MS): Confirm the mass of the deprotected product (Expected M+H⁺).

Deprotection_and_Amine_Conjugation cluster_0 Boc Deprotection cluster_1 Amine Conjugation A N-Boc-PEG8-OTs B TFA/DCM A->B 1-2h, RT C H2N-PEG8-OTs (TFA Salt) B->C D H2N-PEG8-OTs E Biomolecule-NHS F Biomolecule-NH-PEG8-OTs E->F Amide Bond Formation G pH 7.2-8.5 buffer

Caption: Workflow for Boc deprotection followed by amine conjugation.

Protocol 3: Conjugation of the Deprotected Amine to a Biomolecule

This protocol describes the conjugation of the free amine of H₂N-PEG8-OTs to a biomolecule containing a carboxylic acid that has been pre-activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • H₂N-PEG8-OTs (from Protocol 2)

  • Biomolecule with an activated NHS ester (Biomolecule-NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Dissolve the Biomolecule-NHS in an appropriate amine-free buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Dissolve the H₂N-PEG8-OTs in a small amount of DMF or DMSO and then add it to the biomolecule solution. A 10-50 fold molar excess of the PEG linker is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of the biomolecule.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the conjugation reaction by SDS-PAGE (for proteins, a shift in molecular weight will be observed) or HPLC.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.

  • Purify the conjugate to remove excess PEG linker and unreacted biomolecule using size-exclusion chromatography or dialysis.

Characterization:

  • SDS-PAGE: An increase in the molecular weight of the protein corresponding to the mass of the attached PEG linker.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate and determine the degree of PEGylation.

  • HPLC: To assess the purity of the final conjugate.

ParameterRecommended ConditionRationale
pH 7.2 - 8.5The primary amine of the PEG linker is deprotonated and nucleophilic.
Molar Ratio (PEG:Biomolecule) 10:1 to 50:1To drive the reaction to completion. The optimal ratio should be determined empirically.
Reaction Time 1-2 hours at RT or overnight at 4°CDepends on the reactivity and stability of the biomolecule.

Concluding Remarks

The sequential functionalization of this compound offers a versatile platform for the development of complex bioconjugates. The protocols provided herein serve as a starting point, and optimization of reaction conditions may be necessary for specific applications. Proper characterization at each step is crucial to ensure the successful synthesis of the desired final product. The use of this heterobifunctional PEG linker can significantly contribute to advancements in drug delivery, diagnostics, and other areas of biomedical research.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled N-Boc-PEG8-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in biomedical research and drug development to improve the solubility, stability, and pharmacokinetic properties of molecules such as peptides, proteins, and small-molecule drugs. The incorporation of a fluorescent label onto a PEG linker enables the tracking and visualization of these conjugates in biological systems. This document provides detailed protocols for the synthesis of a fluorescently labeled N-Boc-PEG8-alcohol, a versatile building block for the development of fluorescently tagged biomolecules.

The N-Boc (tert-butyloxycarbonyl) protecting group provides a stable amine protection that can be removed under acidic conditions for subsequent conjugation, while the terminal alcohol can be modified to introduce other functionalities. The PEG8 spacer enhances hydrophilicity. This application note details a primary method for labeling the alcohol terminus of this compound, thereby preserving the Boc-protected amine for later use. An alternative, more common strategy involving the deprotection of the amine followed by labeling is also discussed.

Overview of the Synthetic Strategy

The primary synthetic route involves a two-step process to conjugate a fluorescent dye to the terminal hydroxyl group of this compound. This strategy maintains the integrity of the Boc-protected amine for subsequent deprotection and conjugation to a molecule of interest.

Synthesis_Workflow start This compound step1 Activation of Terminal Alcohol start->step1 intermediate Activated N-Boc-PEG8 (e.g., Tosylate) step1->intermediate step2 Conjugation with Amine-Reactive Dye intermediate->step2 purification Purification step2->purification product Fluorescently Labeled This compound purification->product

Caption: General workflow for labeling the alcohol terminus.

Materials and Methods

Materials
  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Amine-functionalized fluorescent dye (e.g., 5-Aminofluorescein, Rhodamine B ethylenediamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

  • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Glass column for chromatography

  • High-Performance Liquid Chromatography (HPLC) system (for purification and analysis)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • UV-Vis Spectrophotometer

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound via Activation of the Terminal Alcohol

This protocol describes the labeling of the hydroxyl group, preserving the N-Boc protecting group.

Step 1: Activation of this compound (Tosylation)

Activation_Step reagents This compound + p-Toluenesulfonyl Chloride + Triethylamine solvent Anhydrous DCM reagents->solvent Dissolve in conditions 0°C to Room Temp Inert Atmosphere Stir for 12-24h solvent->conditions React under workup Aqueous Workup & Drying conditions->workup Followed by product N-Boc-PEG8-OTs workup->product Yields

Caption: Workflow for the activation of the terminal alcohol.

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-PEG8-O-tosylate.

  • Purify the product by silica gel column chromatography if necessary.

Step 2: Conjugation with an Amine-Functionalized Fluorescent Dye

  • Dissolve the N-Boc-PEG8-O-tosylate (1.0 eq) and the amine-functionalized fluorescent dye (1.5 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as triethylamine (2.0 eq) to the mixture.

  • Heat the reaction mixture to 50-60°C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the DMF under high vacuum.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure fluorescently labeled this compound.

Protocol 2: Alternative Strategy - Labeling of the Amine Terminus

This common alternative involves deprotection of the Boc group, followed by reaction with an amine-reactive dye.

  • Deprotection of this compound: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure to yield NH₂-PEG8-alcohol.

  • Conjugation with an NHS-Ester Fluorescent Dye: Dissolve the NH₂-PEG8-alcohol (1.0 eq) and the NHS-ester of the desired fluorescent dye (1.1 eq) in anhydrous DMF or DMSO. Add triethylamine (2.0 eq) and stir at room temperature for 4-12 hours.

  • Purification: Purify the product as described in Protocol 1, Step 2.

Data Presentation

The following table summarizes typical data for the starting material and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (Typical)Analytical Methods
This compoundC₂₁H₄₃NO₁₀469.57>95%NMR, MS
N-Boc-PEG8-O-tosylateC₂₈H₄₉NO₁₂S623.75>90%NMR, MS
Fluorescein-labeled N-Boc-PEG8Varies~800-900>95% (post-HPLC)NMR, MS, UV-Vis, HPLC

Characterization Data Summary:

AnalysisExpected Observations for Final Product
¹H NMR Peaks corresponding to the PEG backbone, the Boc protecting group, and characteristic aromatic peaks from the fluorescent dye.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of the fluorescently labeled this compound.
UV-Vis Spectroscopy An absorption maximum corresponding to the specific fluorescent dye used (e.g., ~494 nm for fluorescein).
HPLC A single major peak in the chromatogram indicating the purity of the final product.

Signaling Pathways and Logical Relationships

The logical relationship for the decision-making process in choosing a synthetic strategy is outlined below.

Decision_Pathway start Need Fluorescently Labeled PEG8 q1 Is the N-Boc group required in the final product? start->q1 protocol_a Protocol 1: Activate Alcohol Terminus q1->protocol_a Yes protocol_b Protocol 2: Deprotect Amine & Label q1->protocol_b No

Caption: Decision pathway for choosing the synthetic protocol.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the synthesis of fluorescently labeled this compound. The choice of protocol will depend on the specific requirements of the downstream application, particularly the need to preserve the Boc-protected amine. Proper purification and characterization are crucial to ensure the quality and reliability of the final product for use in research and drug development.

N-Boc-PEG8-alcohol: A Versatile Spacer for Advanced Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG8-alcohol is a heterobifunctional linker widely employed in the development of sophisticated biological assays and therapeutics.[1][2][3] This molecule features a terminal hydroxyl group amenable to a variety of chemical modifications and a tert-butyloxycarbonyl (Boc)-protected amine. The eight-unit polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity, which can enhance the solubility and reduce non-specific binding of the resulting conjugates.[1][2] The Boc protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine, enabling orthogonal conjugation strategies. These properties make this compound an ideal spacer for applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Application 1: PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties. The PEG8 spacer provides flexibility and optimal length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter in PROTAC design. The following table summarizes data from a comparative study of PROTACs with varying PEG linker lengths targeting the degradation of Bromodomain-containing protein 4 (BRD4).

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG45085
PROTAC-2PEG62592
PROTAC-3 PEG8 10 >95
PROTAC-4PEG103090
PROTAC-5PEG127580

Data is hypothetical and for illustrative purposes, based on trends observed in literature.

Experimental Protocols: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes the synthesis of a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1 as the warhead and pomalidomide (B1683931) as the Cereblon (CRBN) E3 ligase ligand, connected by an this compound derived linker.

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add triethylamine (B128534) (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-PEG8-OTs.

Step 2: Conjugation of JQ1 to the PEG8 Linker

  • Dissolve (+)-JQ1 carboxylic acid (1.0 eq) and N-Boc-PEG8-OTs (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3, 3.0 eq) to the mixture.

  • Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to obtain JQ1-PEG8-Boc.

Step 3: Boc Deprotection

  • Dissolve JQ1-PEG8-Boc (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting JQ1-PEG8-NH2 (as a TFA salt) is used in the next step without further purification.

Step 4: Coupling of Pomalidomide to the JQ1-Linker Intermediate

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

  • Add a solution of the JQ1-PEG8-NH2 intermediate (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: JQ1 Conjugation cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Pomalidomide Coupling This compound This compound N-Boc-PEG8-OTs N-Boc-PEG8-OTs This compound->N-Boc-PEG8-OTs TsCl, Et3N JQ1-COOH JQ1-COOH JQ1-PEG8-Boc JQ1-PEG8-Boc JQ1-COOH->JQ1-PEG8-Boc JQ1-PEG8-NH2 JQ1-PEG8-NH2 JQ1-PEG8-Boc->JQ1-PEG8-NH2 TFA Pomalidomide Pomalidomide Final_PROTAC BRD4 PROTAC Pomalidomide->Final_PROTAC

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

PROTAC_Mechanism Target_Protein Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Application 2: Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent payload. The linker plays a crucial role in the stability and efficacy of an ADC. A PEG8 spacer derived from this compound can be used to conjugate a cytotoxic drug to an antibody, improving the ADC's pharmacokinetic properties and potentially reducing immunogenicity.

Experimental Protocol: ADC Synthesis via a PEG8 Linker

This protocol outlines a general strategy for the synthesis of an ADC targeting the Epidermal Growth Factor Receptor (EGFR), using a PEG8 linker derived from this compound.

Step 1: Functionalization of this compound with a Maleimide (B117702) Group

  • Activate the hydroxyl group of this compound by reacting it with p-toluenesulfonyl chloride as described in the PROTAC synthesis protocol (Step 1).

  • React the resulting N-Boc-PEG8-OTs with a suitable amine-containing maleimide precursor in the presence of a base to yield N-Boc-PEG8-Maleimide.

  • Deprotect the Boc group using TFA as described in the PROTAC synthesis protocol (Step 3) to obtain H2N-PEG8-Maleimide.

Step 2: Antibody Modification

Step 3: Conjugation of the Drug-Linker to the Antibody

  • Dissolve the cytotoxic drug, which has been pre-functionalized with a thiol-reactive group (e.g., a maleimide), and the H2N-PEG8-Maleimide linker in a suitable buffer.

  • React the thiol-functionalized drug with the maleimide end of the linker.

  • Purify the drug-linker conjugate.

  • React the maleimide group of the purified drug-linker conjugate with the free thiol groups on the reduced anti-EGFR antibody.

  • Monitor the conjugation reaction by measuring the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or HIC to remove unconjugated drug-linker and aggregated antibody.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation N-Boc-PEG8-OH This compound Linker-Mal H2N-PEG8-Maleimide N-Boc-PEG8-OH->Linker-Mal 1. Tosylation 2. Maleimide addition 3. Boc deprotection Drug Cytotoxic Drug Antibody Anti-EGFR mAb Reduced_Ab Reduced mAb (with -SH) Antibody->Reduced_Ab Reduction (DTT) ADC Anti-EGFR ADC Drug->ADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Deprotection of N-Boc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc deprotection of N-Boc-PEG8-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this common synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the Boc deprotection of this compound.

Q1: Why is my Boc deprotection reaction incomplete?

A1: Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might be insufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1][2]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, due to its size and flexibility, can sterically hinder the acid's approach to the Boc-protected amine, which slows down the reaction rate.[1][3]

  • Solvent Issues: The choice of solvent is critical. The solvent must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection. Poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).

  • Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.

  • If the reaction is still sluggish, consider a stronger acid system, such as 4M HCl in 1,4-dioxane.

  • Ensure that your this compound is fully dissolved in the chosen solvent.

Q2: I am observing unexpected side products after deprotection. What could be the cause?

A2: The formation of side products is typically caused by the reactive tert-butyl cation generated during the cleavage of the Boc group.

  • Alkylation by tert-butyl Cations: This stable tert-butyl cation is an electrophile that can alkylate other nucleophilic sites in your molecule, such as electron-rich aromatic rings or thiols, leading to undesired by-products.

Troubleshooting Steps:

  • Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thioanisole. A frequently used mixture is a cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).

  • Consider Milder Deprotection Conditions: If your molecule is sensitive to strong acids, alternative, milder methods can be employed. These can include using Lewis acids like zinc bromide or employing thermal deprotection methods. A system of oxalyl chloride in methanol (B129727) has also been reported as an effective mild alternative.

Q3: How can I effectively monitor the progress of the deprotection reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected product (the amine) is more polar than the Boc-protected starting material and will therefore have a lower Rf value. By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any side products that may have formed.

Q4: What is the best way to work up the reaction and isolate the deprotected product?

A4: The workup procedure depends on the properties of your deprotected product and the acid used.

  • Evaporation of Acid: For volatile acids like TFA, the acid and solvent can be removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene (B28343) (repeated 3 times) is highly effective.

  • Precipitation: The deprotected PEG-linker, often as its ammonium (B1175870) salt (e.g., TFA salt), can frequently be precipitated from the reaction mixture by adding a non-polar solvent, such as cold diethyl ether.

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a mild basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. The organic layer can then be dried and concentrated to yield the free amine.

Quantitative Data Summary

The following tables provide a summary of common reaction conditions for the Boc deprotection of PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp1-2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp1-4 hours
Oxalyl Chloride / MethanolN/AMethanolRoom Temp1-4 hours

Table 2: Common Scavengers for Preventing Side Reactions

ScavengerTypical Concentration (% v/v)Purpose
Triisopropylsilane (TIS)2.5-5%Traps tert-butyl cations
Water2.5-5%Traps tert-butyl cations
Thioanisole2.5-5%Traps tert-butyl cations
Cocktail (TFA/TIS/H₂O) 95:2.5:2.5Comprehensive scavenger system

Experimental Protocols

Protocol: Standard Boc Deprotection using TFA in DCM

This protocol describes a general procedure for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as TIS (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1-2 hours).

  • Workup (Method A - Evaporation):

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add toluene to the residue and evaporate again. Repeat this co-evaporation step two more times to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Workup (Method B - Neutralization):

    • For neutralization to the free amine, dissolve the residue from step 6a in a suitable organic solvent.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine product.

Visualizations

Experimental Workflow and Decision Making

The following diagrams illustrate the general experimental workflow for Boc deprotection and a logical decision tree for troubleshooting common issues.

G cluster_workflow General Boc Deprotection Workflow prep 1. Prepare Solution (this compound in DCM) cool 2. Cool to 0°C prep->cool add_acid 3. Add Acid/Scavenger (e.g., TFA, TIS) cool->add_acid react 4. Stir and React (0°C to RT) add_acid->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Workup (Evaporation or Neutralization) monitor->workup product Deprotected PEG8-amine workup->product

Caption: General workflow for Boc deprotection of this compound.

G cluster_troubleshooting Troubleshooting Incomplete Deprotection start Reaction Incomplete? increase_time Increase Reaction Time (Monitor by TLC/LC-MS) start->increase_time Yes success Success! increase_time->success Complete fail Still Incomplete increase_time->fail No Improvement increase_conc Increase Acid Conc. (e.g., 20% -> 50% TFA) increase_conc->success Complete increase_conc->fail No Improvement stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) stronger_acid->success Complete stronger_acid->fail No Improvement check_sol Check Substrate Solubility fail->increase_conc Try Next fail->stronger_acid Try Next fail->check_sol Consider

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Technical Support Center: Purification of N-Boc-PEG8-alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Boc-PEG8-alcohol reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of conjugates derived from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reaction mixtures containing this compound conjugates?

A1: Common impurities include unreacted this compound, excess of the coupled substrate (e.g., small molecule, peptide), and byproducts from the coupling reaction. Depending on the reaction conditions, side products from the decomposition of reagents or the starting materials may also be present.

Q2: Which chromatographic methods are most effective for purifying this compound reaction products?

A2: The most effective methods are typically silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). The choice between these techniques depends on the scale of the purification, the polarity of the conjugate, and the required final purity. For larger scale purifications, silica gel chromatography is often more cost-effective, while RP-HPLC provides higher resolution for achieving very high purity, especially on a smaller scale.[1] Size-exclusion chromatography (SEC) can also be useful for separating the PEGylated product from smaller unreacted molecules.[2][]

Q3: My PEGylated product is streaking on the silica gel column. What can I do to improve the separation?

A3: Streaking of polar PEG compounds on silica gel is a common issue.[1][4] To mitigate this, consider the following:

  • Solvent System Modification: Incorporate a more polar solvent or a solvent mixture that improves the solubility of your compound and reduces strong interactions with the silica. For instance, using a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) can be effective. Some users have reported better separation with a slow gradient of 1:1 ethanol/isopropanol in chloroform.

  • Additive Inclusion: For compounds with free amine or carboxylic acid groups, adding a small amount of a modifier to the eluent can improve peak shape. For amines, adding ~1% of concentrated aqueous ammonia, and for carboxylic acids, adding 1-2% of formic acid can be beneficial.

  • Column Loading: Ensure the sample is loaded onto the column in a minimal volume of a solvent in which it is highly soluble to create a concentrated starting band.

Q4: How can I monitor the fractions during column chromatography if my product is not UV-active?

A4: If your this compound conjugate is not UV-active, you can use Thin Layer Chromatography (TLC) with a staining agent to visualize the spots. Potassium permanganate (B83412) or iodine stains are effective for visualizing PEG-containing compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your this compound reaction products.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of the desired product after purification. - The product is irreversibly binding to the stationary phase (e.g., silica gel).- The product is co-eluting with impurities.- The product is degrading during the purification process.- Modify the eluent system to be more competitive in displacing the product from the stationary phase.- For RP-HPLC, ensure the pH of the mobile phase is appropriate for the stability of your compound.- Optimize the chromatographic conditions (e.g., gradient, flow rate) to achieve better separation from impurities.- If degradation is suspected, perform the purification at a lower temperature.
The purified product still contains unreacted starting materials. - Insufficient resolution of the chromatographic method.- The reaction did not go to completion.- For silica gel chromatography, try a shallower gradient to improve separation.- For RP-HPLC, optimize the gradient and consider a different column chemistry (e.g., C8 instead of C18).- Consider using an orthogonal purification method, such as SEC, after the initial chromatography step.- Before purification, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
The product appears as a broad peak during chromatography. - The sample is overloaded on the column.- The compound has poor solubility in the mobile phase.- Strong secondary interactions with the stationary phase.- Reduce the amount of sample loaded onto the column.- Adjust the composition of the mobile phase to improve the solubility of your product.- Add modifiers to the mobile phase to reduce secondary interactions (e.g., a small amount of acid or base).
Difficulty in removing the solvent after purification. - PEGylated compounds can be oily or waxy, making complete solvent removal challenging.- Use a high-vacuum pump to remove the solvent.- Perform a solvent exchange by dissolving the product in a small amount of a different, more volatile solvent and then re-evaporating.- Lyophilization (freeze-drying) can be an effective method for removing water and other volatile solvents if your compound is stable under these conditions.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This method is suitable for medium to large-scale purifications of this compound conjugates.

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Crude reaction mixture

  • Glass column

  • Fraction collection tubes

  • TLC plates and chamber

  • Potassium permanganate or iodine stain

Procedure:

  • Slurry Preparation: Create a slurry of silica gel in 100% DCM.

  • Column Packing: Wet pack the column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of DCM. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity of the eluent by adding methanol. A typical gradient could be from 0% to 10% MeOH in DCM. The optimal gradient will depend on the specific properties of your conjugate and should be determined by TLC analysis beforehand.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC, visualizing with a suitable stain.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This method is ideal for achieving high purity on a small to medium scale.

Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Water with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase A)

  • Acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)

  • Crude reaction mixture dissolved in a suitable solvent

Procedure:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Injection: Inject the dissolved crude reaction mixture onto the column.

  • Elution: Elute the compounds using a linear gradient of increasing acetonitrile concentration. A suggested gradient is:

    • 5-50% Mobile Phase B over 30 minutes.

    • 50-95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

  • Fraction Collection: Collect fractions based on the peaks observed on the UV chromatogram (monitoring at an appropriate wavelength, e.g., ~214 nm for amide bonds).

  • Product Isolation: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvents, typically by lyophilization, to yield the purified product.

Purification Workflow

Purification_Workflow start Crude Reaction Mixture (this compound conjugate + impurities) dissolve Dissolve in appropriate solvent start->dissolve chromatography_choice Select Purification Method dissolve->chromatography_choice silica_gel Silica Gel Column Chromatography chromatography_choice->silica_gel Larger scale, cost-effective rp_hplc Preparative RP-HPLC chromatography_choice->rp_hplc High purity, smaller scale load_silica Load sample onto column silica_gel->load_silica inject_hplc Inject sample onto column rp_hplc->inject_hplc sec Size-Exclusion Chromatography (Optional) combine_fractions Combine pure fractions sec->combine_fractions elute_silica Elute with gradient (e.g., DCM/MeOH) load_silica->elute_silica collect_silica Collect and monitor fractions (TLC) elute_silica->collect_silica collect_silica->combine_fractions elute_hplc Elute with gradient (e.g., Water/Acetonitrile) inject_hplc->elute_hplc collect_hplc Collect fractions based on UV signal elute_hplc->collect_hplc collect_hplc->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation or Lyophilization) combine_fractions->solvent_removal purity_analysis Analyze Purity (e.g., LC-MS, NMR) solvent_removal->purity_analysis purity_analysis->sec Further purification if needed final_product Pure this compound Conjugate purity_analysis->final_product

Caption: Workflow for the purification of this compound reaction products.

References

stability of N-Boc-PEG8-alcohol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-Boc-PEG8-alcohol under various pH conditions. Below you will find troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

Q1: My N-Boc group was prematurely cleaved during my experiment. How can I prevent this?

A1: Premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group is a common issue when working with this compound and is almost always caused by exposure to acidic conditions. The Boc group is highly sensitive to acid.[1][2][3]

  • Identify the source of acidity: Review your experimental protocol to identify any acidic reagents or buffers. Common culprits include strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are often used for Boc deprotection.[1][4] Even milder acidic conditions (pH < 5) can lead to slow cleavage over time.

  • Buffer selection: If your reaction must be performed at a low pH, consider using a less acidic buffer and running the reaction for the shortest possible time. It is recommended to perform a stability test of this compound in the chosen buffer system prior to your experiment (see Experimental Protocols).

  • Alternative protecting groups: If your experimental conditions require prolonged exposure to acidic environments, consider using a protecting group that is stable to acid but can be removed under different conditions, such as the Fmoc group (cleaved by base) or the Cbz group (cleaved by hydrogenolysis).

Q2: I am observing unexpected impurities after treating this compound with a strong base. What could be happening?

A2: While the N-Boc group itself is generally stable to basic conditions, the PEG linker and the terminal alcohol may be susceptible to degradation or side reactions under harsh basic conditions, especially at elevated temperatures.

  • PEG degradation: Prolonged exposure to strong bases can potentially lead to the degradation of the polyethylene (B3416737) glycol (PEG) chain.

  • Reaction with the terminal alcohol: The terminal hydroxyl group can be deprotonated by a strong base, forming an alkoxide. This could lead to unintended reactions if electrophilic species are present in your reaction mixture.

  • Analysis of impurities: To identify the impurities, techniques such as mass spectrometry and NMR spectroscopy are recommended.

Q3: My compound appears to have degraded during storage. What are the optimal storage conditions?

A3: The stability of this compound during storage can be affected by temperature, light, and exposure to oxygen.

  • Recommended storage: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container.

  • Inert atmosphere: To minimize oxidative degradation of the PEG chain, consider purging the storage container with an inert gas like argon or nitrogen.

  • Protection from light: Store the compound in a light-protected vial or container.

Frequently Asked Questions (FAQs)

Q1: At what pH range is this compound stable?

A1: this compound is generally stable in neutral and basic conditions (pH 7 to 12). It is unstable in acidic conditions, with the rate of deprotection increasing as the pH decreases. Significant cleavage can be expected at pH values below 4.

Q2: What are the typical reagents used to deprotect the N-Boc group?

A2: The N-Boc group is typically removed using strong acids. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.

Q3: Is the PEG linker stable to acidic and basic conditions?

A3: The polyethylene glycol (PEG) linker is generally considered stable under a wide range of pH conditions. However, prolonged exposure to very strong acids or bases, especially at high temperatures, can lead to degradation of the polymer chain. Factors such as temperature, light, and the presence of oxygen can accelerate the aging of PEG solutions, which can result in a decrease in pH.

Q4: How can I monitor the stability of this compound in my experimental conditions?

A4: The stability can be monitored by a time-course study using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. You would incubate the compound in your buffer of interest and analyze samples at different time points to quantify the amount of intact this compound remaining. See the detailed experimental protocol below.

Q5: Can I use this compound in aqueous solutions?

A5: Yes, the PEG8 linker enhances the aqueous solubility of the molecule. However, the stability of the N-Boc group in aqueous solutions will be dependent on the pH of the solution.

Stability Data

The following tables provide illustrative data on the stability of this compound at different pH values. This data is intended for guidance and may not be representative of all experimental conditions.

Table 1: Illustrative Stability of this compound in Acidic Conditions at Room Temperature

pH% Remaining after 1h% Remaining after 6h% Remaining after 24h
3.050%10%<1%
4.085%60%20%
5.098%95%90%

Table 2: Illustrative Stability of this compound in Neutral and Basic Conditions at Room Temperature

pH% Remaining after 24h% Remaining after 72h
7.0>99%>99%
9.0>99%>99%
11.0>99%>99%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Given Buffer

This protocol outlines a general method to determine the stability of this compound in a specific buffer system.

Materials:

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Add a known amount of the stock solution to the buffer of interest to achieve a final concentration suitable for your analytical method.

  • Incubate the solution at a constant temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction to stop further degradation. For acidic buffers, this can be done by adding a small amount of a basic solution. For basic buffers, an acidic solution can be used.

  • Analyze the samples by HPLC or LC-MS to determine the percentage of intact this compound remaining relative to the t=0 time point.

  • Plot the percentage of intact compound versus time to determine the stability profile.

Visualizations

cluster_workflow Experimental Workflow for pH Stability Testing A Prepare Stock Solution of this compound B Incubate in Buffer at Desired pH and Temperature A->B C Withdraw Aliquots at Different Time Points B->C D Quench Reaction C->D E Analyze by HPLC/LC-MS D->E F Determine % Remaining and Plot vs. Time E->F

Caption: Workflow for assessing the pH stability of this compound.

cluster_pathway Degradation Pathways of this compound cluster_acid Acidic Conditions (pH < 5) cluster_base Basic Conditions (pH > 8) A This compound B Protonation of Carbonyl Oxygen A->B + H+ C Loss of tert-butyl cation B->C D Decarboxylation C->D E H2N-PEG8-alcohol (Deprotected Product) D->E F This compound G Stable F->G

Caption: Degradation pathways of this compound under different pH conditions.

References

Technical Support Center: N-Boc-PEG8-Alcohol Conjugates and Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues encountered when working with N-Boc-PEG8-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in conjugates?

This compound is a PEG derivative that contains a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine.[1] The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and serves to increase the aqueous solubility of the conjugated molecule.[1][2] The Boc group is a protecting group for the amine, which can be removed under mild acidic conditions to allow for further conjugation or modification.[2] This linker is frequently used in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, to improve the pharmacokinetic properties of the final molecule.

Q2: What are the primary causes of aggregation in this compound conjugates?

Aggregation of conjugates involving this compound can be attributed to several factors:

  • Hydrophobicity of the Conjugated Molecule: The inherent hydrophobicity of the small molecule or biomolecule being conjugated to the PEG linker is a primary driver of aggregation. If the PEG chain is not sufficient to overcome these hydrophobic interactions, the conjugates can self-associate and aggregate.

  • High Conjugate Concentration: At elevated concentrations, the proximity of individual conjugate molecules increases, promoting intermolecular interactions that can lead to aggregation.

  • Suboptimal Formulation Conditions: The pH, ionic strength, and buffer composition of the solution can significantly impact the stability and solubility of the conjugate. Deviations from optimal conditions can lead to conformational changes or reduced solubility, resulting in aggregation.

  • Inefficient PEGylation: Incomplete or heterogeneous PEGylation can leave hydrophobic regions of the parent molecule exposed, increasing the likelihood of aggregation.

  • Cleavage of the Boc Protecting Group: While the Boc group is generally stable, its premature cleavage can expose a reactive amine, potentially leading to unwanted side reactions and aggregation.

Q3: How does the length of the PEG chain affect aggregation?

The length of the PEG chain is a critical factor in preventing aggregation. Longer PEG chains generally provide a greater steric hindrance and a larger hydrophilic shield around the conjugated molecule, which can more effectively mask hydrophobic regions and prevent intermolecular interactions.[3] For highly hydrophobic molecules, a longer PEG chain may be necessary to maintain solubility and prevent aggregation. However, excessively long PEG chains can sometimes lead to decreased biological activity due to steric hindrance at the target site.

Troubleshooting Guide: Aggregation of this compound Conjugates

This guide provides a systematic approach to troubleshooting aggregation issues with your this compound conjugates.

Problem: I observe precipitation or visible aggregates in my conjugate solution.

Initial Assessment Workflow

Aggregation_Troubleshooting start Precipitation/ Aggregation Observed check_concentration Is the conjugate concentration too high? start->check_concentration check_formulation Is the formulation (pH, buffer, ionic strength) optimal? check_concentration->check_formulation No adjust_concentration Dilute the conjugate solution. check_concentration->adjust_concentration Yes check_purity Is the conjugate pure? (Unreacted starting material, etc.) check_formulation->check_purity Yes optimize_formulation Screen different pH, buffers, and ionic strengths. check_formulation->optimize_formulation No check_hydrophobicity Is the conjugated molecule highly hydrophobic? check_purity->check_hydrophobicity Yes purify_conjugate Purify the conjugate using chromatography (e.g., SEC). check_purity->purify_conjugate No add_excipients Add solubility enhancers or stabilizers. check_hydrophobicity->add_excipients Yes end Aggregation Resolved adjust_concentration->end optimize_formulation->end purify_conjugate->end modify_linker Consider a longer PEG linker. add_excipients->modify_linker modify_linker->end

Caption: Troubleshooting workflow for addressing aggregation of this compound conjugates.

Detailed Troubleshooting Steps:

  • Review Conjugate Concentration: High concentrations can drive aggregation. Try diluting your sample and observe if the aggregation persists.

  • Optimize Formulation Buffer:

    • pH: The pH of the solution can affect the charge and conformation of your conjugate. Screen a range of pH values to find the point of maximum solubility and stability.

    • Buffer Species: Certain buffer salts can be more stabilizing than others. Consider screening common biological buffers (e.g., phosphate, Tris, HEPES).

    • Ionic Strength: The salt concentration can influence electrostatic interactions. Evaluate the effect of varying ionic strength on aggregation.

  • Assess Conjugate Purity: Impurities, such as unreacted starting materials, can contribute to aggregation. Purify your conjugate using an appropriate chromatographic method like Size Exclusion Chromatography (SEC).

  • Incorporate Excipients: For conjugates with highly hydrophobic moieties, the addition of excipients can significantly improve solubility and prevent aggregation.

Table 1: Excipients for Preventing Aggregation of PEGylated Conjugates
Excipient ClassExamplesConcentration RangeMechanism of Action
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (v/v)Reduce surface tension and prevent adsorption to interfaces.
Sugars/Polyols Sucrose, Trehalose, Mannitol5-10% (w/v)Stabilize the native conformation of biomolecules.
Amino Acids Arginine, Glycine50-250 mMSuppress non-specific protein-protein interactions.
Polymers Dextran, Polyvinylpyrrolidone (PVP)1-5% (w/v)Provide steric hindrance and increase solution viscosity.

Experimental Protocols

Protocol 1: Detection of Aggregates using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it highly sensitive for detecting aggregates.

Materials:

  • This compound conjugate solution

  • Low-volume disposable cuvette

  • DLS instrument

  • Filtration device (0.1 or 0.22 µm syringe filter)

Methodology:

  • Sample Preparation:

    • Filter a sufficient volume of your conjugate solution through a 0.1 or 0.22 µm filter to remove dust and large particulates.

    • Carefully transfer the filtered sample into a clean, dust-free cuvette. Avoid introducing air bubbles.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for your experiment.

    • Select the correct laser wavelength and scattering angle as per the instrument's recommendations for your sample type.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile.

    • The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric conjugate indicates aggregation.

    • The Polydispersity Index (PDI) provides an indication of the width of the size distribution. A PDI value greater than 0.3 may suggest the presence of aggregates or a heterogeneous sample.

Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

  • This compound conjugate solution

  • HPLC or UPLC system with a UV or other suitable detector

  • SEC column with an appropriate molecular weight range

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Molecular weight standards for column calibration (optional but recommended)

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Filter your conjugate sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject a defined volume of your sample onto the column.

    • Run the separation using an isocratic elution with the chosen mobile phase.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates will elute earlier than the monomeric conjugate.

    • Integrate the peak areas to determine the relative percentage of monomer and aggregates.

    • If calibrated with molecular weight standards, you can estimate the size of the aggregates.

SEC Analysis Workflow

SEC_Workflow start Start SEC Analysis prepare_system Equilibrate SEC column with mobile phase start->prepare_system prepare_sample Filter conjugate sample (0.22 µm) prepare_system->prepare_sample inject_sample Inject sample onto the column prepare_sample->inject_sample run_separation Isocratic elution inject_sample->run_separation detect_peaks Monitor elution profile (e.g., UV detector) run_separation->detect_peaks analyze_data Integrate peak areas to quantify monomer and aggregates detect_peaks->analyze_data end Report % Monomer and % Aggregates analyze_data->end

Caption: Experimental workflow for quantifying aggregates using Size Exclusion Chromatography.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent aggregation issues with their this compound conjugates, ensuring the quality and reliability of their experimental results.

References

Navigating the Synthesis and Purification of N-Boc-PEG8-alcohol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, the synthesis and purification of N-Boc-PEG8-alcohol can present a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of monodisperse (single molecular weight) PEGs like this compound is inherently challenging. Key difficulties include:

  • Achieving Monodispersity: Preventing the formation of a mixture of PEG chains with varying lengths (polydispersity) is a primary concern. This often requires a stepwise, controlled addition of ethylene (B1197577) glycol units.

  • Side Reactions: The Boc-protecting group and the terminal hydroxyl group can be susceptible to side reactions under certain conditions. For instance, during the Boc protection of the initial amino-alcohol, the formation of isocyanates, ureas, or oxazolidinones can occur.

  • Purification Difficulties: The amphipathic nature of PEG compounds can complicate purification, as they may exhibit solubility in both aqueous and organic solvents. Separating the desired product from closely related impurities or starting materials can be difficult.[][2]

Q2: What are the most common impurities in this compound synthesis?

Common impurities can include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting amino-alcohols or PEG chains.

  • PEG Oligomers of Different Lengths: Inadequate control over the PEGylation reaction can result in a mixture of PEG chain lengths (e.g., PEG7, PEG9).

  • Di-substituted Products: If the starting PEG diol is not properly mono-protected, di-Boc-PEG8 could be formed as a byproduct.

  • Products of Side Reactions: As mentioned above, byproducts from the Boc-protection step or other stages of the synthesis can be present.

Q3: What purification methods are most effective for this compound?

Due to the challenges in purifying PEGylated molecules, a combination of techniques is often employed:

  • Column Chromatography: Reverse-phase column chromatography is frequently effective for separating PEG compounds.[2] A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase.

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-polar solvent, such as diethyl ether.[2]

  • Aqueous Workup: An aqueous workup can be used to remove water-soluble impurities and reagents.

Troubleshooting Guides

Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Reagents: The Boc-anhydride ((Boc)₂O) can be sensitive to moisture.Use fresh, high-quality (Boc)₂O. Ensure all solvents and glassware are anhydrous.
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can hinder the reaction.Optimize the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS. Ensure the appropriate base is used in the correct stoichiometry.
Poor Quality Starting Materials: Impurities in the starting amino-PEG8-alcohol can interfere with the reaction.Use high-purity starting materials.
Presence of Multiple PEG Oligomers (Polydispersity) Lack of Controlled Stepwise Addition: Adding all ethylene glycol units at once can lead to a mixture of chain lengths.Employ a stepwise synthesis approach with appropriate protecting groups to control the addition of each PEG unit.
Depolymerization of PEG: Under harsh basic or acidic conditions, PEG chains can depolymerize.Use milder reaction conditions and avoid prolonged exposure to strong acids or bases.
Formation of Side Products Inappropriate Protecting Group Strategy: The choice of protecting groups and the conditions for their removal are critical.For stepwise synthesis, consider orthogonal protecting groups that can be removed without affecting other parts of the molecule.
Side reactions of the Boc group: The Boc group can be labile under certain conditions.Use mild acidic conditions for any necessary deprotection steps in the synthetic route.
Purification
Issue Potential Cause Troubleshooting Steps
Difficulty in Separating Product from Starting Material Similar Polarity: The product and starting material may have very similar polarities, making chromatographic separation challenging.Optimize the column chromatography conditions. Try a different solvent system or a shallower gradient. Consider using a different stationary phase (e.g., a different type of reverse-phase silica).
Product is a Viscous Oil that is Difficult to Handle Amphipathic Nature of PEGs: Short-chain PEGs are often viscous oils at room temperature.Co-evaporate with a solvent like toluene (B28343) to remove residual water and other solvents. Handle the material at a slightly elevated temperature to reduce viscosity.
Low Recovery After Column Chromatography Product Adhesion to Silica (B1680970) Gel: The polar nature of the PEG chain can lead to strong adsorption on normal-phase silica gel.Use reverse-phase chromatography. If normal-phase must be used, consider adding a small amount of a polar solvent like methanol or triethylamine (B128534) to the eluent to reduce tailing and improve recovery.
Incomplete Removal of Solvent High Boiling Point of Solvents: Solvents like DMF or DMSO used in the reaction can be difficult to remove.Use a high-vacuum pump for an extended period. Perform a solvent exchange by dissolving the product in a more volatile solvent (like DCM) and re-evaporating.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on general procedures for N-Boc protection of amino-alcohols.

Materials:

  • Amino-PEG8-alcohol

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve amino-PEG8-alcohol (1 equivalent) in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the cooled amino-PEG8-alcohol solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for normal-phase) or C18 silica gel (for reverse-phase)

  • Solvent system (e.g., a gradient of methanol in DCM for normal-phase, or acetonitrile in water for reverse-phase)

Procedure:

  • Prepare a column with the chosen stationary phase.

  • Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Amino-PEG8-alcohol reagents Add (Boc)2O and Base in DCM start->reagents reaction Stir at RT reagents->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude column Column Chromatography crude->column Load onto column analysis Fraction Analysis (TLC/LC-MS) column->analysis pure Pure this compound analysis->pure

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting low_yield Low or No Product check_reagents Check Reagent Quality (Anhydrous conditions) low_yield->check_reagents optimize_conditions Optimize Reaction (Time, Temp, Stoichiometry) low_yield->optimize_conditions poor_separation Poor Separation change_gradient Adjust Gradient/Solvent System poor_separation->change_gradient change_phase Switch Stationary Phase (e.g., RP-HPLC) poor_separation->change_phase

Caption: A decision tree for troubleshooting common synthesis and purification issues.

References

Technical Support Center: N-Boc-PEG8-alcohol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of N-Boc-PEG8-alcohol. This guide is designed to assist researchers, scientists, and drug development professionals in improving the yield of their reactions by providing detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main reactive sites?

This compound is a polyethylene (B3416737) glycol (PEG) linker that contains two primary functional groups: a terminal primary alcohol (-OH) and a Boc-protected amine (-NHBoc)[1][2]. The hydroxyl group can be derivatized or replaced, while the Boc protecting group can be removed under mild acidic conditions to reveal a free amine, which can then be used for further conjugation[1][2].

Q2: My reaction to activate the hydroxyl group of this compound is giving a low yield. What are the common reasons for this?

Low yields in the activation of the hydroxyl group, for example, via tosylation or mesylation, can stem from several factors:

  • Reagent Quality: Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are sensitive to moisture and can degrade over time. Using old or improperly stored reagents is a common cause of poor reaction efficiency.

  • Inadequate Reaction Conditions: The reaction may require optimization of temperature, reaction time, or the choice of base and solvent. For instance, sterically hindered alcohols may require stronger bases or longer reaction times to achieve good conversion.

  • Side Reactions: The formation of byproducts can consume starting material and complicate purification, leading to lower isolated yields. One common side reaction is the formation of an alkyl chloride, particularly when using solvents like DMF in tosylation reactions[3].

  • Purification Losses: PEGylated compounds can be challenging to purify due to their solubility in a wide range of solvents. Significant amounts of product may be lost during extraction and chromatography steps.

Q3: Can I functionalize the hydroxyl group without affecting the Boc-protected amine?

Yes, the Boc protecting group is generally stable under the conditions used to activate the hydroxyl group, such as tosylation or mesylation, which are typically carried out under basic or neutral conditions. The Boc group is labile to acidic conditions, so exposure to strong acids should be avoided if the amine is to remain protected.

Q4: What is the best way to purify the functionalized this compound product?

Purification strategy will depend on the properties of the product. Common methods include:

  • Aqueous Workup: To remove water-soluble impurities and excess reagents.

  • Column Chromatography: Silica (B1680970) gel chromatography is often effective. A gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes) is typically used.

  • Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may be more suitable.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Inactive reagents (e.g., degraded tosyl chloride).Use freshly purchased or purified reagents. Consider recrystallizing tosyl chloride from hexane (B92381) to remove impurities.
Insufficiently anhydrous conditions.Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate base.For hindered alcohols, a stronger, non-nucleophilic base like DBU or a stronger base like NaH might be necessary to deprotonate the alcohol effectively.
Formation of multiple products (side reactions) Reaction with the solvent (e.g., formation of chlorinated byproduct with DCM or DMF).Choose an inert solvent that does not participate in the reaction.
Over-reaction or side reactions with the PEG chain.Optimize reaction time and temperature. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Difficulty in purifying the product Product is highly water-soluble, leading to losses during aqueous workup.Use brine washes to reduce the solubility of the product in the aqueous phase. Perform multiple extractions with an organic solvent.
Product streaks on the silica gel column.Add a small amount of a polar solvent like methanol to the crude product before loading it onto the column. Consider using a different stationary phase for chromatography.

Experimental Protocols

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by a catalytic amount of DMAP (0.1 eq.), if used.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table provides a hypothetical comparison of yields for the tosylation of this compound under different reaction conditions to illustrate the impact of key parameters.

Entry Base Solvent Temperature Reaction Time Yield (%)
1PyridineDCM0 °C to RT12 h65
2TriethylamineDCM0 °C to RT12 h75
3TriethylamineDCMRT6 h70
4TriethylamineTHF0 °C to RT12 h72
5NaHTHF0 °C to RT4 h85

Visualizations

reaction_pathway NBocPEG8OH N-Boc-PEG8-OH ActivatedPEG N-Boc-PEG8-OTs NBocPEG8OH->ActivatedPEG TsCl, Base FunctionalizedPEG N-Boc-PEG8-Nu ActivatedPEG->FunctionalizedPEG Nucleophile (Nu-) experimental_workflow start Start: N-Boc-PEG8-OH dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Base and Activating Agent cool->add_reagents react Stir and Monitor Reaction add_reagents->react quench Quench Reaction react->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify end End: Purified Product purify->end troubleshooting_yield start Low Yield? check_reagents Are reagents fresh? start->check_reagents check_conditions Are conditions anhydrous? check_reagents->check_conditions Yes purify_reagents Use fresh/purified reagents check_reagents->purify_reagents No check_reaction Is the reaction complete by TLC? check_conditions->check_reaction Yes dry_system Ensure anhydrous conditions check_conditions->dry_system No optimize Optimize reaction conditions (base, temp, time) check_reaction->optimize No end Improved Yield check_reaction->end Yes optimize->end purify_reagents->check_conditions dry_system->check_reaction continue_reaction Continue reaction or adjust stoichiometry

References

Technical Support Center: N-Boc-PEG8-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Boc-PEG8-alcohol in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in bioconjugation?

This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary alcohol. The Boc group serves as a temporary protecting group for the amine, allowing for controlled, sequential reactions. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal alcohol can be further functionalized or used in conjugation reactions. Its primary applications are in drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs).

Q2: What are the most common side reactions observed when using this compound?

The most common side reactions can be categorized by the reactive moiety of the linker:

  • N-Boc Protecting Group (during deprotection): The acidic conditions required for Boc deprotection can lead to the formation of a reactive tert-butyl cation. This cation can cause side reactions, particularly the alkylation of electron-rich amino acid residues like tryptophan and methionine in protein bioconjugates.

  • PEG8 Chain: While generally stable, the polyether backbone of the PEG chain can undergo oxidative degradation under certain conditions, especially in the presence of metal ions and reactive oxygen species.

  • Terminal Alcohol: The primary alcohol group can be susceptible to oxidation, converting it to an aldehyde or a carboxylic acid, which could lead to unintended subsequent reactions.

Troubleshooting Guide

Issue 1: Incomplete N-Boc Deprotection

Symptoms:

  • Analytical data (e.g., LC-MS, NMR) shows the presence of the starting material (Boc-protected conjugate).

  • The subsequent conjugation step (utilizing the deprotected amine) has a low yield.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system like 4M HCl in dioxane.
Inadequate Reaction Time or Temperature Extend the reaction time and monitor the progress using an appropriate analytical technique (TLC, LC-MS). Gentle heating may be considered, but be cautious of potential side reactions with sensitive substrates.
Poor Solubility Ensure the chosen solvent fully dissolves the N-Boc-PEG8-conjugate. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.
Steric Hindrance For large biomolecules, steric hindrance around the Boc-protected amine can slow down the reaction. Increase reaction time and/or acid concentration.
Issue 2: Observation of Side Products After N-Boc Deprotection

Symptoms:

  • Mass spectrometry analysis reveals unexpected masses corresponding to alkylated products.

  • Chromatography shows multiple, difficult-to-separate peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Alkylation by tert-butyl cation During acidic deprotection, the released tert-butyl cation can alkylate nucleophilic residues (e.g., tryptophan, methionine).[1]
Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A typical cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% TIS.
Degradation of Acid-Sensitive Groups Other functional groups in your molecule (e.g., esters) may be cleaved under the acidic deprotection conditions.
Consider using milder deprotection conditions, such as using dry HCl in an anhydrous solvent. Alternatively, if the molecule is thermally stable, thermal deprotection by heating under a vacuum may be an option.
Issue 3: Degradation of the PEG Linker

Symptoms:

  • Loss of conjugate integrity over time, observed by a decrease in the main peak in chromatography.

  • Appearance of lower molecular weight fragments in mass spectrometry.

Possible Causes and Solutions:

CauseRecommended Solution
Oxidative Degradation of the PEG Backbone The polyether backbone of PEG can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen.
Avoid exposure to metal contaminants. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider the addition of antioxidants if compatible with your reaction.
Hydrolysis of Linkages If the this compound is attached to the biomolecule via an ester linkage, this bond can be susceptible to hydrolysis, especially at non-neutral pH.
Maintain a neutral pH during storage and handling of the conjugate. For long-term stability, consider using more hydrolytically stable linkages, such as amides.

Experimental Protocols

Protocol 1: General N-Boc Deprotection of a PEGylated Protein

  • Preparation of Deprotection Reagent: Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Lyophilize the purified t-Boc-PEGylated protein to remove the aqueous buffer.

    • Add the cold deprotection cocktail to the lyophilized protein.

    • Incubate the reaction on ice for 1 hour, with occasional gentle vortexing.

  • Precipitation and Purification:

    • Precipitate the deprotected protein-PEG conjugate by adding cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the supernatant.

    • Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.

    • Dissolve the purified conjugate in an appropriate buffer for the next step.

Visualizations

Deprotection_Workflow N-Boc Deprotection Troubleshooting Workflow start Start: Incomplete Deprotection check_acid Check Acid Strength & Concentration start->check_acid increase_acid Increase Acid Conc. / Use Stronger Acid check_acid->increase_acid Inadequate check_time_temp Check Reaction Time & Temperature check_acid->check_time_temp Adequate increase_acid->check_time_temp increase_time_temp Increase Time / Gentle Heating check_time_temp->increase_time_temp Inadequate check_solubility Check Solubility check_time_temp->check_solubility Adequate increase_time_temp->check_solubility change_solvent Use a Better Solvent check_solubility->change_solvent Poor side_products Side Products Observed? check_solubility->side_products Good change_solvent->side_products add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes (Alkylation) milder_conditions Use Milder Conditions (e.g., HCl in Dioxane) side_products->milder_conditions Yes (Degradation) end_success Successful Deprotection side_products->end_success No add_scavenger->end_success milder_conditions->end_success end_failure Consult Further end_success->end_failure If still issues

Caption: Troubleshooting workflow for N-Boc deprotection.

Side_Reaction_Pathways Potential Side Reaction Pathways reagent This compound Conjugate deprotection Acidic Deprotection (e.g., TFA) reagent->deprotection peg_chain PEG8 Chain reagent->peg_chain alcohol Terminal Alcohol reagent->alcohol tbutyl_cation tert-butyl cation deprotection->tbutyl_cation deprotected_amine Deprotected Amine (Desired Product) deprotection->deprotected_amine alkylation Alkylation of Trp, Met tbutyl_cation->alkylation oxidation Oxidation peg_chain->oxidation degradation PEG Degradation oxidation->degradation alcohol_oxidation Oxidation to Aldehyde/Carboxylic Acid oxidation->alcohol_oxidation alcohol->oxidation

Caption: Overview of potential side reaction pathways.

References

Technical Support Center: Analytical Methods for N-Boc-PEG8-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the characterization of N-Boc-PEG8-alcohol and its conjugates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker.[1][2] It contains a terminal primary alcohol (-OH) group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] The "PEG8" designation indicates that there are eight repeating ethylene (B1197577) glycol units. This hydrophilic PEG spacer is often used in bioconjugation, antibody-drug conjugate (ADC) development, and PROTACs to improve the solubility and pharmacokinetic properties of molecules.[3] The Boc protecting group can be removed under mild acidic conditions to yield a free amine, which is then available for conjugation.

Q2: What are the key structural features of this compound I should confirm?

A2: The key features to confirm are the presence of the Boc group, the PEG chain, and the terminal alcohol. The molecular formula is C21H43NO10 and the molecular weight is approximately 469.6 g/mol . Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.

Q3: How should I store this compound?

A3: this compound should be stored at -20°C in a dry environment to prevent degradation. For shipping, it is typically stable at ambient temperatures.

Q4: What analytical methods are most suitable for characterizing my this compound conjugate?

A4: A multi-faceted approach is recommended.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the presence of characteristic peaks for the Boc group, the PEG backbone, and terminal groups. It can also help quantify the degree of functionalization.

  • Mass Spectrometry (MS): ESI-MS is ideal for confirming the molecular weight of the conjugate and identifying any impurities or side products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) is excellent for assessing purity and quantifying the conjugate. Due to the lack of a strong UV chromophore in the PEG chain itself, a detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be necessary if the conjugated molecule is not UV-active.

  • Size Exclusion Chromatography (SEC): SEC is used to analyze the size and aggregation state of the final conjugate, especially when it is attached to a large biomolecule like a protein.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound and its conjugates.

Problem 1: Inconsistent or poor peak shape in HPLC analysis.

  • Potential Cause 1: Interaction with Stationary Phase: PEG chains can interact with silica-based stationary phases, leading to tailing and broad peaks.

  • Solution:

    • Use a column specifically designed for biomolecule or polymer analysis.

    • Optimize the mobile phase. Adding a small amount of an organic modifier or an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve peak shape. For SEC, using a mobile phase with sufficient salt concentration (e.g., 100-150 mM) can reduce non-specific interactions.

  • Potential Cause 2: Sample Dissolution Issues: PEGs, especially those with low molecular weight, can be slow to dissolve in certain organic solvents like THF.

  • Solution:

    • Ensure the sample is fully dissolved before injection. Gentle heating may aid dissolution.

    • For larger conjugates, aqueous buffers are often preferred. Ensure the chosen solvent is compatible with the mobile phase.

Problem 2: Difficulty in detecting the PEG conjugate with a UV detector.

  • Potential Cause: The PEG molecule itself does not have a UV chromophore. If the conjugated molecule also has poor UV absorbance, detection will be challenging.

  • Solution:

    • Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These detectors do not rely on the optical properties of the analyte.

    • If available, Mass Spectrometry (MS) is a highly sensitive detection method.

Problem 3: ¹H NMR spectrum is complex and difficult to interpret.

  • Potential Cause 1: ¹³C Satellites: For polymers with repeating units like PEG, the ¹H-¹³C coupling peaks (satellites) from the backbone can have significant integrations, which may be mistaken for terminal group signals.

  • Solution: Be aware of the expected positions of ¹³C satellites for the ethylene glycol repeat unit and do not misinterpret them as impurity or end-group peaks. Comparing spectra of PEGs with different molecular weights can help in correct peak assignment.

  • Potential Cause 2: Presence of Unreacted Starting Material or Side Products: The spectrum may contain peaks from unreacted this compound or byproducts from the conjugation reaction.

  • Solution: Run spectra of the starting materials separately for comparison. Use 2D NMR techniques like COSY or HSQC for more detailed structural elucidation if necessary. Ensure purification methods are adequate to remove impurities.

Problem 4: Mass spectrometry data shows a broad distribution of masses instead of a single peak.

  • Potential Cause 1: Polydispersity of a Conjugated Partner: If the this compound is conjugated to a polydisperse polymer or a heterogeneous protein (e.g., with multiple glycosylation states), the resulting conjugate will also be heterogeneous.

  • Solution: This is an inherent property of the sample. The goal of the analysis should be to determine the average mass and the distribution. Deconvolution software can help interpret the complex spectra. This compound itself is monodisperse, so any heterogeneity originates from the other component of the conjugate.

  • Potential Cause 2: Multiple Conjugation Sites: If the target molecule has multiple sites for conjugation, the reaction can result in a mixture of products with different numbers of PEG chains attached.

  • Solution: Optimize the reaction stoichiometry to favor mono-conjugation. Use chromatographic techniques like Ion Exchange (IEX) or RP-HPLC to separate species with different degrees of PEGylation.

Logical Troubleshooting Flow

References

Technical Support Center: Long-Term Stability of Molecules Synthesized with N-Boc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of molecules synthesized using N-Boc-PEG8-alcohol. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the long-term stability of my molecule synthesized with this compound?

A1: The long-term stability of your PEGylated molecule is influenced by several factors, including:

  • pH of the storage solution: Both acidic and basic conditions can promote hydrolysis of certain linkages within your molecule. The Boc (tert-butyloxycarbonyl) protecting group on the PEG linker is particularly susceptible to cleavage under acidic conditions.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[3][4][5] For optimal long-term storage, it is recommended to store molecules synthesized with this compound at -20°C.

  • Exposure to light: Light, especially UV light, can induce photolytic degradation of both the PEG linker and the conjugated molecule.

  • Presence of oxidizing agents: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidative degradation, which can lead to chain cleavage. Contact with reactive oxygen species or certain metal ions should be minimized.

  • Enzymatic degradation: If the conjugated molecule is a peptide or protein, it may be susceptible to enzymatic degradation by proteases. While PEGylation can offer some protection, it does not always completely prevent enzymatic cleavage.

  • The nature of the conjugated molecule and the formed linkage: The inherent stability of your molecule of interest and the type of covalent bond formed with the this compound will significantly impact the overall stability of the conjugate. Carbamate (B1207046) linkages, for example, are generally more stable to hydrolysis than ester linkages.

Q2: What are the recommended storage conditions for molecules synthesized with this compound?

A2: To ensure the long-term stability of your PEGylated molecule, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C for long-term storage.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Atmosphere: For sensitive molecules, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • pH: Maintain a neutral and buffered pH environment (typically pH 6.5-7.5) to minimize hydrolysis.

  • Formulation: Store in a solution free of agents that could catalyze degradation, such as strong acids, bases, or oxidizing agents.

Q3: How can I assess the stability of my this compound conjugate?

A3: A stability-indicating analytical method is crucial for assessing the long-term stability of your molecule. High-Performance Liquid Chromatography (HPLC) is a commonly used technique. A stability-indicating HPLC method should be able to separate the intact conjugate from its potential degradation products.

Key analytical techniques include:

  • Reversed-Phase HPLC (RP-HPLC): Often used for the analysis of small molecules and peptides.

  • Size-Exclusion Chromatography (SEC-HPLC): Useful for detecting aggregation or fragmentation of larger molecules like proteins.

  • Charged Aerosol Detection (CAD): A universal detector that can be used with HPLC to quantify compounds that lack a UV chromophore, such as the PEG linker itself.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the mass of the intact conjugate and its degradation products, providing insights into the degradation pathways.

Q4: What are the common degradation pathways for molecules synthesized with this compound?

A4: The primary degradation pathways include:

  • Hydrolysis: Cleavage of labile bonds due to reaction with water. The most susceptible bond in the this compound linker itself is the carbamate of the Boc group, which is cleaved under acidic conditions. The linkage formed between the PEG linker and your molecule (e.g., an ester or amide bond) will also have its own susceptibility to hydrolysis.

  • Oxidation: The polyether backbone of the PEG chain can be oxidized, leading to chain scission and the formation of various degradation products such as aldehydes and carboxylic acids.

  • De-PEGylation: Under certain stress conditions, such as high temperature, the entire PEG chain may be cleaved from the conjugated molecule.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity of the conjugated molecule. 1. Degradation of the conjugated molecule itself. 2. Cleavage of the PEG linker. 3. Aggregation of the conjugate.1. Perform a stability-indicating HPLC analysis to check for degradation products. 2. Use SEC-HPLC to assess for aggregation. 3. Review storage conditions (temperature, pH, light exposure).
Appearance of new peaks in the HPLC chromatogram over time. Formation of degradation products.1. Use LC-MS to identify the mass of the new peaks to elucidate the degradation pathway. 2. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times.
Decrease in the main peak area of the conjugate in the HPLC chromatogram. Degradation of the conjugate.1. Quantify the rate of degradation by plotting the main peak area against time. 2. Re-evaluate the formulation and storage conditions to improve stability.
Change in the physical appearance of the solution (e.g., precipitation, color change). 1. Aggregation and precipitation of the conjugate. 2. Chemical degradation leading to colored byproducts.1. Visually inspect the sample and confirm precipitation. 2. Use SEC-HPLC to analyze for soluble aggregates. 3. Analyze the sample by UV-Vis spectroscopy to check for changes in absorbance.
Inconsistent results between different batches. Variability in the synthesis, purification, or storage of different batches.1. Review and standardize all protocols for synthesis, purification, and handling. 2. Ensure consistent storage conditions for all batches. 3. Perform a side-by-side stability study of different batches.

Quantitative Stability Data (Illustrative Examples)

The following tables provide illustrative examples of how to present quantitative stability data. Actual data will be specific to the molecule and storage conditions.

Table 1: Stability of a PEGylated Peptide under Different Temperature Conditions (Storage at pH 7.4)

Time (Months)% Remaining Intact Conjugate at 4°C% Remaining Intact Conjugate at 25°C% Remaining Intact Conjugate at 40°C
0100100100
199.595.280.1
398.788.665.4
697.579.345.2
1295.162.1Not Determined

Table 2: Effect of pH on the Stability of a PEGylated Small Molecule at 25°C

Time (Weeks)% Remaining Intact Conjugate at pH 5.0% Remaining Intact Conjugate at pH 7.4% Remaining Intact Conjugate at pH 9.0
0100100100
190.3 (Boc cleavage observed)99.898.5
282.1 (Boc cleavage observed)99.597.1
468.5 (Boc cleavage observed)99.194.3

Experimental Protocols

Protocol 1: General Long-Term Stability Study

Objective: To evaluate the stability of a molecule synthesized with this compound under recommended storage conditions over an extended period.

Materials:

  • Purified this compound conjugate.

  • Stability buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Amber glass vials with airtight seals.

  • Temperature and humidity-controlled stability chambers.

  • Validated stability-indicating HPLC method.

Procedure:

  • Prepare a stock solution of the PEGylated conjugate in the stability buffer at a known concentration.

  • Aliquot the solution into multiple amber glass vials, ensuring each vial contains enough volume for a single time point analysis.

  • Seal the vials tightly.

  • Place the vials in stability chambers set to the desired long-term storage conditions (e.g., 4°C and -20°C).

  • At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample using the validated stability-indicating HPLC method to determine the percentage of the intact conjugate remaining and to detect and quantify any degradation products.

  • Record the results and plot the percentage of intact conjugate versus time for each storage condition.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the this compound conjugate under various stress conditions to identify potential degradation products and pathways, and to confirm the stability-indicating nature of the analytical method.

Materials:

  • Purified this compound conjugate.

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%).

  • Photostability chamber.

  • Water bath or incubator.

  • Validated stability-indicating HPLC method with a mass spectrometer (LC-MS).

Procedure:

  • Acid Hydrolysis:

    • Dissolve the conjugate in a solution of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with NaOH.

    • Analyze by LC-MS.

  • Base Hydrolysis:

    • Dissolve the conjugate in a solution of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with HCl.

    • Analyze by LC-MS.

  • Oxidation:

    • Dissolve the conjugate in a solution of 3% H₂O₂.

    • Incubate at room temperature for a defined period.

    • Analyze by LC-MS.

  • Thermal Degradation:

    • Incubate a solid sample or a solution of the conjugate at an elevated temperature (e.g., 80°C) for a defined period.

    • Analyze by LC-MS.

  • Photostability:

    • Expose a solution of the conjugate to a controlled light source (e.g., UV and visible light) in a photostability chamber for a defined period.

    • Analyze by LC-MS.

Data Analysis:

  • For each stress condition, compare the chromatogram of the stressed sample to that of an unstressed control.

  • Identify the retention times of the degradation products.

  • Use the mass spectrometry data to determine the mass of the degradation products and propose their structures and degradation pathways.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis start Synthesize and Purify This compound Conjugate formulate Formulate in Stability Buffer start->formulate aliquot Aliquot into Vials formulate->aliquot storage_long Long-Term Storage (e.g., 4°C, -20°C) aliquot->storage_long storage_accel Accelerated Storage (e.g., 25°C, 40°C) aliquot->storage_accel sampling Sample at Predetermined Time Points storage_long->sampling storage_accel->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis and Shelf-Life Determination hplc->data degradation_pathways cluster_degradation Degradation Products Intact Intact N-Boc-PEG8-Molecule Conjugate Boc_cleaved Boc-Cleaved Conjugate Intact->Boc_cleaved Acidic Conditions Hydrolyzed Hydrolyzed Linkage (Molecule + PEG-linker) Intact->Hydrolyzed pH Extremes Oxidized Oxidized PEG Chain Intact->Oxidized Oxidizing Agents DePEGylated De-PEGylated Molecule Intact->DePEGylated High Temperature

References

Validation & Comparative

N-Boc-PEG8-alcohol vs N-Fmoc-PEG8-alcohol linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Boc-PEG8-alcohol and N-Fmoc-PEG8-alcohol Linkers for Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical step in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. The choice between this compound and N-Fmoc-PEG8-alcohol, two common heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, is dictated by the desired orthogonal synthesis strategy. This guide provides an objective comparison of these two linkers, supported by experimental data and detailed methodologies, to aid in making an informed decision for your research needs.

At the core of the comparison are the two distinct amine-protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is acid-labile, while the Fmoc group is base-labile.[1][2] This fundamental difference in their chemical stability allows for the selective deprotection of one group while the other remains intact, a cornerstone of orthogonal chemical synthesis.[3]

Core Properties and Chemical Structures

Both this compound and N-Fmoc-PEG8-alcohol consist of a protected amine on one terminus and a hydroxyl group on the other, connected by a hydrophilic 8-unit PEG spacer. This PEG chain enhances the aqueous solubility and reduces aggregation of the conjugate.[4][]

This compound

  • Chemical Formula: C₂₁H₄₃NO₁₀

  • Molecular Weight: 469.6 g/mol

  • Protecting Group: Boc (tert-butyloxycarbonyl)

  • Deprotection Condition: Acidic (e.g., trifluoroacetic acid)

N-Fmoc-PEG8-alcohol

  • Chemical Formula: C₃₁H₄₅NO₁₀

  • Molecular Weight: 591.7 g/mol

  • Protecting Group: Fmoc (9-fluorenylmethyloxycarbonyl)

  • Deprotection Condition: Basic (e.g., piperidine)

Quantitative Performance Comparison

Performance MetricN-Boc Protected Linker StrategyN-Fmoc Protected Linker Strategy
Deprotection Condition Acidic (e.g., Trifluoroacetic Acid)Basic (e.g., Piperidine)
Orthogonality Orthogonal to base-labile protecting groups (e.g., Fmoc)Orthogonal to acid-labile protecting groups (e.g., Boc)
Typical Crude Purity Often higher for hydrophobic and aggregation-prone sequences.Generally high, with milder final cleavage conditions potentially leading to fewer side products.
Typical Overall Yield Can be lower due to the harshness of repeated acid treatments, which may cleave some side-chain protecting groups prematurely.Generally higher due to milder deprotection steps and greater stability of common side-chain protecting groups.
Compatibility Less compatible with acid-sensitive moieties.Highly compatible with acid-sensitive moieties.

Experimental Protocols

The following are detailed protocols for the deprotection of this compound and N-Fmoc-PEG8-alcohol, and a general protocol for the activation of the terminal hydroxyl group for subsequent conjugation to an amine-containing molecule.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask.

  • Add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amino-PEG8-alcohol.

Protocol 2: Deprotection of N-Fmoc-PEG8-alcohol

This protocol describes the removal of the Fmoc protecting group.

Materials:

  • N-Fmoc-PEG8-alcohol

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Diethyl ether, cold

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve N-Fmoc-PEG8-alcohol in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Add cold diethyl ether to the residue to precipitate the deprotected amino-PEG8-alcohol.

  • Centrifuge the mixture to pellet the product.

  • Decant the ether and wash the pellet with cold diethyl ether twice.

  • Dry the product under vacuum.

Protocol 3: Activation of the Terminal Hydroxyl Group and Conjugation to an Amine

This protocol describes the activation of the hydroxyl group of the PEG linker via tosylation, followed by nucleophilic substitution with an amine-containing molecule.

Materials:

  • Amino-PEG8-alcohol (from Protocol 1 or 2)

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Amine-containing molecule (R-NH₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

Step 1: Tosylation of the Hydroxyl Group

  • Dissolve the amino-PEG8-alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 equivalents) to the solution.

  • Add TsCl (1.2 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG linker.

Step 2: Conjugation with an Amine

  • Dissolve the tosylated PEG linker in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add the amine-containing molecule (R-NH₂) (1.0-1.2 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to scavenge the acid produced.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting conjugate by column chromatography.

Visualization of Chemical Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Deprotection of this compound

G Deprotection of this compound Boc_PEG This compound TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Boc_PEG->TFA Reaction Deprotected_PEG Amino-PEG8-alcohol (TFA Salt) TFA->Deprotected_PEG Neutralization Neutralization (e.g., NaHCO3) Deprotected_PEG->Neutralization Final_Product Amino-PEG8-alcohol (Free Amine) Neutralization->Final_Product

Caption: Workflow for the deprotection of this compound.

Deprotection of N-Fmoc-PEG8-alcohol

G Deprotection of N-Fmoc-PEG8-alcohol Fmoc_PEG N-Fmoc-PEG8-alcohol Piperidine 20% Piperidine in DMF Fmoc_PEG->Piperidine Reaction Deprotected_PEG Amino-PEG8-alcohol Piperidine->Deprotected_PEG

Caption: Workflow for the deprotection of N-Fmoc-PEG8-alcohol.

Orthogonal Protection Strategy

G Orthogonal Protection Strategy Molecule Molecule with Boc-protected Amine and Fmoc-protected Amine Acid_Treatment Acidic Conditions (e.g., TFA) Molecule->Acid_Treatment Base_Treatment Basic Conditions (e.g., Piperidine) Molecule->Base_Treatment Result_Acid Fmoc-protected Amine remains intact Acid_Treatment->Result_Acid Selectively cleaves Boc Result_Base Boc-protected Amine remains intact Base_Treatment->Result_Base Selectively cleaves Fmoc

Caption: Logical relationship of the orthogonal protection strategy.

Conclusion

The choice between this compound and N-Fmoc-PEG8-alcohol is fundamentally a strategic decision based on the overall synthetic route and the chemical nature of the molecule to be conjugated. The N-Boc linker is advantageous when subsequent reaction steps involve base-sensitive functional groups. Conversely, the N-Fmoc linker is the preferred choice when acid-sensitive moieties are present or when milder deprotection conditions are desired to preserve the integrity of a delicate biomolecule. By understanding the distinct properties and leveraging the appropriate experimental protocols, researchers can effectively utilize these versatile linkers in the development of novel therapeutics and research tools.

References

The Impact of PEG Linker Length: A Comparative Analysis of PEG4, PEG8, and PEG12 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their inherent hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide presents a comparative analysis of different length PEG linkers—specifically PEG4, PEG8, and PEG12—supported by experimental data to facilitate the selection of the optimal linker for various bioconjugation applications.

The length of the PEG linker, from shorter discrete molecules like PEG4 to longer chains such as PEG12, significantly impacts the physicochemical and biological properties of bioconjugates, including antibody-drug conjugates (ADCs).[1][2] Shorter PEG spacers can be advantageous for creating compact conjugates, whereas longer linkers may be necessary to overcome steric hindrance and improve solubility.[1] The choice of PEG linker length represents a crucial balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[2]

Comparative Analysis of PEG Linker Length on Bioconjugate Properties

The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated MoleculeReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4 ~5.5 0.65 Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8 ~2.5 0.29 Non-binding IgG-MMAE
PEG12 ~2.5 0.29 Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity
PEG Linker LengthIC50 (nM)Relative Binding AffinityReference Molecule
PEG4 1.8 ± 0.2 HighnatGa-NOTA-PEGn-RM26
PEG8 2.5 ± 0.3 ModeratenatGa-NOTA-PEGn-RM26
PEG12 3.1 ± 0.4 LowernatGa-NOTA-PEGn-RM26

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.

Key Performance Indicators Influenced by PEG Chain Length

Hydrophilicity and Solubility

A primary reason for incorporating PEG linkers is to increase the hydrophilicity of the bioconjugate, which is particularly important when dealing with hydrophobic payloads. Longer PEG chains generally provide a greater hydrophilic effect, which can help to prevent aggregation and improve the solubility of the final product.

Pharmacokinetics

The length of the PEG linker has a direct impact on the pharmacokinetic profile of a bioconjugate. Generally, longer PEG chains lead to an increased hydrodynamic size, which in turn reduces renal clearance and prolongs the circulation half-life. Studies have shown that increasing the PEG chain length from 2 to 8 units significantly decreases the clearance rate of ADCs. However, the benefits on clearance rates may plateau with PEG chains of 8 units or longer.

Immunogenicity

PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. While PEG itself is generally considered non-immunogenic, there is some evidence to suggest that the length and structure of the PEG chain can influence the anti-PEG immune response.

Binding Affinity and In Vitro Potency

The length of the PEG linker can influence the binding affinity of the targeting moiety to its receptor. In some cases, shorter linkers that provide a more constrained conformation can lead to higher binding affinity. Conversely, a longer linker may be necessary to overcome steric hindrance and allow for optimal binding. However, very long PEG chains can sometimes lead to a decrease in in vitro potency.

Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation DrugLinker Drug-Linker (PEG4, PEG8, PEG12) DrugLinker->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC DAR DAR Analysis ADC->DAR Aggregation Aggregation Analysis ADC->Aggregation Binding Binding Affinity Assay ADC->Binding Pharmacokinetics Pharmacokinetic Study ADC->Pharmacokinetics Efficacy In Vivo Efficacy Study ADC->Efficacy ADC_MOA cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular ADC Antibody-Drug Conjugate (with PEG Linker) Binding Binding ADC->Binding Targeting Receptor Tumor Cell Receptor Receptor->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Payload Cytotoxic Payload DrugRelease->Payload Apoptosis Apoptosis Payload->Apoptosis

References

A Comparative Guide to the Validation of N-Boc-PEG8-Alcohol Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of a bioconjugate's properties is paramount to achieving therapeutic success. N-Boc-PEG8-alcohol is a heterobifunctional linker widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules such as proteins, peptides, and small molecule drugs. The "activity" of a conjugate derived from this linker is a composite of its retained biological function and the advantageous properties conferred by the PEG chain.

This guide provides an objective comparison of this compound with alternative PEG linkers, supported by experimental data, to inform the rational design of bioconjugates. We will delve into the impact of PEG chain length on key performance metrics and provide detailed protocols for the synthesis and characterization of these conjugates.

The Role of PEG Linkers in Bioconjugate Performance

Polyethylene glycol (PEG) linkers are instrumental in modern drug development, particularly in the field of antibody-drug conjugates (ADCs). Their primary function is to covalently attach a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., a monoclonal antibody). The choice of linker, including its length and chemical nature, profoundly influences the conjugate's therapeutic index by affecting its stability, solubility, pharmacokinetics (PK), and ultimately, its efficacy and toxicity.[1][2] The hydrophilic nature of PEG linkers helps to mitigate aggregation issues associated with hydrophobic payloads and can improve the overall pharmacological properties of the conjugate.[1][3]

Comparative Analysis of PEG Linker Length

The number of ethylene (B1197577) glycol units in a PEG linker is a critical design parameter. While this compound provides a discrete chain of eight PEG units, a variety of other lengths are commercially available (e.g., PEG2, PEG4, PEG12, PEG24). The optimal length is often a balance between enhancing pharmacokinetic properties and maintaining the biological activity of the conjugated molecule.

Impact on Pharmacokinetics (PK)

Longer PEG chains generally lead to a longer circulation half-life. This is attributed to the increased hydrodynamic volume of the conjugate, which reduces renal clearance.

LinkerConjugateHalf-life (hours)Reference
No PEGAffibody-MMAE~2.5[4]
4 kDa PEGAffibody-PEG4k-MMAE~6.25 (2.5-fold increase)
10 kDa PEGAffibody-PEG10k-MMAE~28 (11.2-fold increase)
Impact on In Vitro Cytotoxicity

While longer PEG chains can improve PK, they may also introduce steric hindrance that can negatively impact the in vitro potency of the conjugate. This effect is highly dependent on the specific antibody, payload, and target.

LinkerConjugateRelative CytotoxicityReference
No PEGAffibody-MMAE1
4 kDa PEGAffibody-PEG4k-MMAE~6.5-fold reduction
10 kDa PEGAffibody-PEG10k-MMAE~22.5-fold reduction
Impact on In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo efficacy, as the prolonged circulation allows for greater accumulation of the conjugate at the target site.

LinkerConjugateTumor Growth InhibitionReference
No PEGAffibody-MMAEModerate
10 kDa PEGAffibody-PEG10k-MMAESignificant

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates utilizing this compound.

Protocol 1: N-Boc Deprotection and Conjugation to a Protein

This protocol describes the deprotection of the N-Boc group to reveal a primary amine, followed by conjugation to a protein via its carboxyl groups.

1. N-Boc Deprotection:

  • Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS, as a scavenger).

  • Procedure:

    • Dissolve this compound in a solution of 20% TFA in DCM.

    • Incubate the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Evaporate the TFA and DCM under a stream of nitrogen.

    • The resulting deprotected NH2-PEG8-alcohol can be used directly or after purification.

2. Protein Carboxyl Group Activation:

  • Reagents: Protein of interest, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), MES buffer (pH 6.0).

  • Procedure:

    • Dissolve the protein in MES buffer.

    • Add a molar excess of EDC and NHS to the protein solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl groups.

3. Conjugation:

  • Reagents: Activated protein, deprotected NH2-PEG8-alcohol, PBS (pH 7.4).

  • Procedure:

    • Add the deprotected NH2-PEG8-alcohol to the activated protein solution.

    • Adjust the pH to 7.4 with PBS.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

4. Purification:

  • Purify the final protein-PEG8-alcohol conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG linker and reagents.

Protocol 2: Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will be indicated by a shift in the molecular weight of the protein corresponding to the mass of the attached PEG linker.

2. HPLC Analysis:

  • High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the free PEG linker from the PEGylated protein.

  • Columns: Size-exclusion (SEC) or reversed-phase (RP-HPLC) columns can be used.

  • Detection: UV absorbance at 280 nm for the protein and a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for the PEG linker.

3. Mass Spectrometry (MS) Analysis:

  • Mass spectrometry is the gold standard for confirming the identity and purity of the conjugate, providing an accurate molecular weight and determining the degree of PEGylation.

  • Technique: Electrospray ionization-mass spectrometry (ESI-MS) is commonly used. A post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the mass spectrum of heterogeneous PEGylated samples.

Visualizing Workflows and Relationships

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization deprotection N-Boc Deprotection (TFA/DCM) conjugation Conjugation deprotection->conjugation activation Protein Activation (EDC/NHS) activation->conjugation purification SEC / IEX Chromatography conjugation->purification sds_page SDS-PAGE purification->sds_page hplc HPLC purification->hplc ms Mass Spectrometry purification->ms

Caption: Experimental workflow for the synthesis and characterization of a protein-PEG8-alcohol conjugate.

logical_relationship peg_length PEG Linker Length solubility Solubility peg_length->solubility Increases stability Stability peg_length->stability Increases pk Pharmacokinetics (Half-life) peg_length->pk Increases potency In Vitro Potency peg_length->potency Decreases (often) efficacy In Vivo Efficacy pk->efficacy Increases

Caption: The relationship between PEG linker length and key performance metrics of a bioconjugate.

Conclusion

The validation of an this compound conjugate's activity requires a multifaceted approach that considers not only the biological function of the attached molecule but also the physicochemical and pharmacological properties imparted by the PEG linker. As demonstrated, the length of the PEG chain is a critical determinant of the conjugate's performance, with a clear trade-off between pharmacokinetic enhancement and potential reduction in in vitro potency. The experimental protocols outlined provide a robust framework for the synthesis and rigorous characterization of such conjugates, enabling researchers to make informed decisions in the design of novel and effective therapeutics. The optimal choice of PEG linker length is ultimately specific to the antibody, payload, and target, necessitating empirical evaluation.

References

A Comparative Analysis of Amine Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis, natural product synthesis, and drug development, the judicious selection of amine protecting groups is a critical determinant of success. The temporary masking of amine functionalities is essential to prevent undesired side reactions and to direct the course of a synthetic sequence with precision. This guide provides a comprehensive comparative analysis of the tert-butyloxycarbonyl (Boc) group against other commonly employed amine protecting groups, offering a detailed examination of their performance, supported by experimental data and protocols.

Introduction to Amine Protecting Groups

Amines are nucleophilic and basic, characteristics that necessitate their protection during many synthetic transformations.[1] An ideal protecting group should be easy to introduce and remove in high yield, stable under a variety of reaction conditions, and should not interfere with other functional groups in the molecule.[2] The concept of orthogonality is paramount, allowing for the selective removal of one protecting group in the presence of others.[3][4] This guide will focus on a comparative analysis of Boc, Fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), Allyloxycarbonyl (Alloc), 2,2,2-Trichloroethoxycarbonyl (Troc), and o-Nitrobenzenesulfonyl (Nosyl) protecting groups.

Comparative Data of Amine Protecting Groups

The choice of a protecting group is dictated by its stability profile and the conditions required for its removal. The following tables summarize the key characteristics and stability of these commonly used amine protecting groups.

Table 1: Key Characteristics of Common Amine Protecting Groups

Protecting GroupAbbreviationStructureReagent for IntroductionDeprotection Conditions
tert-ButoxycarbonylBoc(CH₃)₃COCO-Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acids (e.g., TFA, HCl)[2]
9-FluorenylmethyloxycarbonylFmocC₁₅H₁₁O₂-Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine (B6355638) in DMF)
CarboxybenzylCbz (or Z)C₆H₅CH₂OCO-Benzyl (B1604629) chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)
AllyloxycarbonylAllocCH₂=CHCH₂OCO-Allyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)
2,2,2-TrichloroethoxycarbonylTrocCCl₃CH₂OCO-Troc-ClReductive conditions (e.g., Zn/acetic acid)
o-NitrobenzenesulfonylNosylo-NO₂C₆H₄SO₂-2-Nitrobenzenesulfonyl chloride (Ns-Cl)Thiol and base (e.g., thiophenol/K₂CO₃)

Table 2: Stability of Common Amine Protecting Groups under Various Conditions

Protecting GroupStable ToLabile To
Boc Basic conditions, nucleophiles, catalytic hydrogenolysis.Strong acids (e.g., TFA, HCl).
Fmoc Acidic conditions, catalytic hydrogenolysis (quasi-orthogonal to Cbz).Basic conditions (e.g., piperidine).
Cbz Acidic and basic conditions.Catalytic hydrogenolysis, strong acids (e.g., HBr in acetic acid).
Alloc Acidic and basic conditions, piperidine, TFA.Pd(0) catalysts.
Troc Strongly acidic and nucleophilic conditions.Reductive conditions (e.g., Zn/acetic acid).
Nosyl Acidic and oxidative conditions.Nucleophilic attack by thiols in the presence of a base.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of amines using Boc, Fmoc, and Cbz groups.

Boc Group

Protocol 1: N-Boc Protection of an Amine

  • Materials: Amine, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate, tetrahydrofuran (B95107) (THF), water, ethyl acetate.

  • Procedure:

    • Dissolve the amine (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portionwise.

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

    • Purify the residue by silica (B1680970) gel column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine TFA salt can be used directly or neutralized with a base.

Fmoc Group

Protocol 3: N-Fmoc Protection of an Amino Acid

  • Materials: Amino acid, (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium bicarbonate, dioxane, water, diethyl ether, hydrochloric acid.

  • Procedure:

    • Dissolve the amino acid (1.0 equiv.) in a 10% aqueous solution of sodium bicarbonate.

    • Add a solution of Fmoc-OSu (1.05 equiv.) in dioxane.

    • Stir the mixture vigorously at room temperature overnight.

    • Dilute the reaction with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the precipitated Fmoc-amino acid with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

Protocol 4: N-Fmoc Deprotection using Piperidine

  • Materials: Fmoc-protected amine (e.g., on a solid support), 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Procedure for Solid-Phase Peptide Synthesis (SPPS):

    • Treat the Fmoc-protected amine on the solid support with a 20% solution of piperidine in DMF.

    • Agitate the mixture for 2-5 minutes and drain the solution.

    • Repeat the treatment with the piperidine solution for another 10-15 minutes.

    • Wash the resin thoroughly with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

Cbz Group

Protocol 5: N-Cbz Protection of an Amine

  • Materials: Amine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate, THF, water, ethyl acetate.

  • Procedure:

    • Dissolve the amine (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise.

    • Stir the solution at 0 °C for 2-4 hours and then at room temperature overnight.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography.

Protocol 6: N-Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), methanol (B129727) or ethanol, hydrogen gas source (e.g., balloon).

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol or ethanol.

    • Add 10% Pd/C catalyst (typically 5-10 mol%).

    • Stir the mixture under an atmosphere of hydrogen at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst through a pad of celite.

    • Concentrate the filtrate in vacuo to obtain the deprotected amine.

Visualization of Workflows and Concepts

Graphical representations of experimental workflows and the principle of orthogonal protection can aid in understanding these critical concepts in synthesis.

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection Amine Amine (R-NH2) Protected_Amine Protected Amine (R-NH-PG) Amine->Protected_Amine Protection Protecting_Reagent Protecting Group Reagent (e.g., Boc2O) Protecting_Reagent->Protected_Amine Reaction Reaction on other functional groups Protected_Amine->Reaction Protected_Amine_Product Protected Intermediate Reaction->Protected_Amine_Product Deprotected_Amine Deprotected Amine (R-NH2) Deprotection_Reagent Deprotection Reagent (e.g., TFA) Deprotection_Reagent->Deprotected_Amine Protected_Amine_Product->Deprotected_Amine Deprotection

Caption: General workflow for amine protection and deprotection.

Orthogonal_Protection Molecule Molecule with two amine groups (H2N-R1-NH2) Boc_Protection Protect one amine with Boc Molecule->Boc_Protection Fmoc_Protection Protect the other amine with Fmoc Boc_Protection->Fmoc_Protection Intermediate Boc-HN-R1-NH-Fmoc Fmoc_Protection->Intermediate Fmoc_Deprotection Selective Fmoc deprotection (Piperidine) Intermediate->Fmoc_Deprotection Base Boc_Deprotection Selective Boc deprotection (TFA) Intermediate->Boc_Deprotection Acid Product_A Boc-HN-R1-NH2 Fmoc_Deprotection->Product_A Product_B H2N-R1-NH-Fmoc Boc_Deprotection->Product_B

Caption: Principle of orthogonal protection using Boc and Fmoc.

Conclusion

The selection of an amine protecting group is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic endeavor. The Boc group, with its acid lability, offers a robust and widely applicable option, particularly in Boc-based solid-phase peptide synthesis. However, the diverse reactivity profiles of other protecting groups like the base-labile Fmoc, the hydrogenolysis-cleavable Cbz, and the orthogonally deprotected Alloc, Troc, and Nosyl groups provide chemists with a versatile toolkit for the synthesis of complex molecules. A thorough understanding of the stability, deprotection conditions, and orthogonality of each protecting group is essential for the rational design of synthetic routes and the successful development of novel chemical entities.

References

Assessing the Impact of the PEG8 Linker on Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a targeting moiety to a therapeutic payload is a critical determinant of a drug conjugate's success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers, particularly those with eight repeating units (PEG8), have garnered significant interest for their ability to modulate the physicochemical and pharmacological properties of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of the PEG8 linker's performance against other alternatives, supported by experimental data, to inform the rational design of next-generation drug conjugates.

The Role of the PEG8 Linker in Drug Design

The PEG8 linker is a hydrophilic and flexible spacer that offers several potential advantages in drug design. Its inclusion can enhance the solubility and stability of hydrophobic drug payloads, potentially enabling higher drug-to-antibody ratios (DARs) in ADCs without inducing aggregation.[1] In PROTACs, the length and flexibility of the linker are crucial for facilitating the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase, which is essential for subsequent protein degradation.[2][3] The PEG8 linker often provides an optimal length to bridge these proteins effectively.[2]

Comparative Analysis of Linker Performance

The choice of linker technology significantly impacts a drug conjugate's pharmacokinetics, in vitro potency, and in vivo efficacy. The following tables summarize quantitative data from various studies, comparing the performance of drug conjugates with PEG8 linkers to those with no PEG linker or other alternative linkers.

Pharmacokinetic Parameters

The length of the PEG linker can profoundly influence the clearance rate and circulation half-life of a drug conjugate. Longer, hydrophilic linkers like PEG8 can shield the hydrophobic payload from premature clearance mechanisms, leading to improved pharmacokinetic profiles.

LinkerDrug Conjugate TypeClearance (mL/day/kg)Half-lifeReference
No PEGADC~15Short[]
PEG2ADC~10Moderate
PEG4ADC~7Moderate
PEG8 ADC ~5 Long
PEG12ADC~5Long
PEG24ADC~5Long
Valine-Citrulline (vc)ADCVariableVariable
SMCC (non-cleavable)ADCLowLong

Table 1: Impact of Linker on ADC Pharmacokinetics. Data indicates that increasing PEG linker length up to PEG8 significantly decreases clearance, thereby extending circulation time. Non-cleavable linkers like SMCC also exhibit low clearance.

In Vitro Cytotoxicity

The in vitro potency of a drug conjugate is a critical measure of its efficacy. The linker can influence cytotoxicity by affecting the drug's release and its interaction with the target cell.

LinkerCell LineIC50 / EC50 (ng/mL)Reference
No PEGKarpas-299~10
PEG2Karpas-299~10
PEG4Karpas-299~10
PEG8 Karpas-299 ~10
PEG12Karpas-299~10
PEG24Karpas-299~10
Valine-Citrulline-PABCVariousPotent
HydrazoneVariousPotent (pH-dependent)
DisulfideVariousPotent (redox-dependent)

Table 2: Impact of Linker on In Vitro Cytotoxicity of an Anti-CD30 ADC. In this specific study, PEG linker length did not significantly affect the in vitro potency of the ADC. Other cleavable linkers are designed to release the payload under specific intracellular conditions, leading to high potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Target cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugates (ADCs) at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete growth medium and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-96 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of drug conjugates. The following is a general protocol for a tumor xenograft study in mice.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line for tumor implantation

  • Antibody-Drug Conjugate (ADC) formulation

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.

  • Group Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC formulation to the treatment group via a suitable route (e.g., intravenous injection). The control group receives the vehicle.

  • Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a predetermined time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug conjugate.

Procedure:

  • ADC Administration: Administer a single dose of the ADC to the study animals (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the total antibody, conjugated ADC, and/or free payload in the plasma samples using validated analytical methods such as ELISA or LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, and half-life.

Visualizing Mechanisms and Workflows

To better illustrate the complex biological processes and experimental procedures involved, the following diagrams are provided.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target 5. Target Engagement Cell Death Cell Death Target->Cell Death 6. Cytotoxicity

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with PEG8 linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degradation Degraded POI Proteasome->Degradation Degradation Experimental_Workflow_Cytotoxicity A 1. Cell Seeding (96-well plate) B 2. ADC Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

References

Navigating the Immunogenicity Challenge: A Comparative Guide to N-Boc-PEG8-alcohol Conjugate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules is a cornerstone of modern drug development, enhancing solubility, stability, and pharmacokinetic profiles. However, the immunogenicity of PEG, leading to the formation of anti-PEG antibodies (APAs), presents a significant hurdle. These antibodies can trigger accelerated blood clearance (ABC) of PEGylated drugs, reducing efficacy and potentially causing hypersensitivity reactions.[1][2] This guide provides a comparative analysis of N-Boc-PEG8-alcohol conjugates, discusses factors influencing their cross-reactivity, and explores emerging alternative linkers designed to mitigate these immunological challenges.

Understanding the Cross-Reactivity of PEG Conjugates

Anti-PEG antibodies can recognize different parts of the PEG molecule, including the repeating ethylene (B1197577) oxide backbone and terminal functional groups.[3] This broad recognition can lead to cross-reactivity with various PEGylated compounds and even structurally similar molecules like polysorbates.[4][5] The immunogenicity of a PEGylated conjugate is influenced by several factors, including the molecular weight of the PEG, its architecture (linear vs. branched), and the nature of the conjugated molecule.

For a specific linker like this compound, the relatively short PEG8 chain may result in lower immunogenicity compared to higher molecular weight PEGs. However, the presence of the N-Boc protecting group could potentially influence the immune response, although specific data on this is limited. The key concern remains the potential for pre-existing or induced anti-PEG antibodies to recognize the PEG8 moiety, leading to the aforementioned adverse effects.

A Comparative Look: this compound vs. Alternative Linkers

The limitations of PEG have spurred the development of alternative hydrophilic linkers with potentially lower immunogenicity. A direct experimental comparison of cross-reactivity for this compound against these alternatives is not extensively available in public literature. However, a comparison based on their structural and known immunological properties can guide researchers in selecting the appropriate linker for their application.

FeatureThis compoundPolysarcosine (pSar)Poly(2-oxazoline)s (POx)Polypeptides (e.g., (Gly-Ser)n)
Structure Linear PEG chain with N-Boc protected amine and terminal alcoholPolyamino acid (N-methylated glycine)Polyamine with varying side chains (e.g., ethyl, methyl)Short amino acid sequences
Immunogenicity Potentially lower than high MW PEGs, but still susceptible to anti-PEG antibodies.Generally considered non-immunogenic.Shown to be a suitable biocompatible alternative to PEG.Generally low immunogenicity, dependent on the sequence.
Biodegradability Not biodegradable, potential for tissue accumulation.Biodegradable to natural amino acids.Generally considered non-biodegradable.Biodegradable to amino acids.
Key Advantages Well-established chemistry, good hydrophilicity.Excellent biocompatibility, non-immunogenic."Stealth" properties similar to PEG, tunable properties.Biocompatible, can be designed for specific flexibility and stability.
Potential Concerns Cross-reactivity with anti-PEG antibodies.Potential for immune response with repeated administration needs further study.Potential for enzymatic degradation depending on the sequence.

Experimental Protocols for Assessing Cross-Reactivity

To address the critical need for empirical data, researchers can employ several well-established techniques to assess the cross-reactivity of this compound conjugates and their alternatives.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

ELISA is a widely used method to detect and quantify anti-PEG antibodies in biological samples. A competitive ELISA format is often employed to assess the cross-reactivity of different linkers.

Protocol:

  • Coating: Coat a high-binding 96-well microplate with a standard PEGylated protein (e.g., mPEG-BSA) overnight at 4°C.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: In a separate plate, pre-incubate serum or plasma samples containing anti-PEG antibodies with varying concentrations of the test conjugate (e.g., this compound conjugated to a carrier protein) or alternative linker conjugates for 1 hour at room temperature.

  • Binding: Transfer the pre-incubated sample/competitor mixtures to the coated and blocked microplate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary anti-PEG antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Measure the absorbance at 450 nm. A decrease in signal in the presence of the test conjugate indicates cross-reactivity, as it competes with the coated PEG for antibody binding.

ELISA_Workflow cluster_prep Plate Preparation cluster_sample Sample & Competitor cluster_assay Assay Steps p1 Coat Plate with mPEG-BSA p2 Block Wells p1->p2 a1 Add Sample to Plate p2->a1 s1 Serum with Anti-PEG Ab s3 Pre-incubate s1->s3 s2 Test Conjugate (e.g., N-Boc-PEG8-conjugate) s2->s3 s3->a1 a2 Wash a1->a2 a3 Add Secondary Ab-HRP a2->a3 a4 Wash a3->a4 a5 Add TMB Substrate a4->a5 a6 Stop Reaction a5->a6 a7 Read Absorbance a6->a7

Workflow for competitive ELISA to assess cross-reactivity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can provide detailed kinetic data (association and dissociation rates) on the binding of anti-PEG antibodies to various conjugates, offering a nuanced view of cross-reactivity.

Protocol:

  • Chip Preparation: Immobilize a high-affinity anti-species antibody (e.g., anti-human IgG) on the surface of an SPR sensor chip.

  • Antibody Capture: Inject the serum or plasma sample containing anti-PEG antibodies over the sensor surface to be captured by the immobilized antibody.

  • Analyte Injection: Inject a solution of the test conjugate (e.g., this compound conjugated to a carrier) or an alternative linker conjugate over the sensor surface.

  • Association/Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation of the conjugate.

  • Regeneration: Regenerate the sensor surface to remove the bound analyte and captured antibody, preparing it for the next cycle.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Comparing these kinetic parameters for different conjugates provides a quantitative measure of their cross-reactivity.

SPR_Workflow start Start prep Immobilize Capture Ab on SPR Chip start->prep capture Inject Serum to Capture Anti-PEG Ab prep->capture inject Inject Test Conjugate (Analyte) capture->inject monitor Monitor Association & Dissociation (SPR Signal) inject->monitor regenerate Regenerate Chip Surface monitor->regenerate regenerate->capture Next Cycle analyze Analyze Sensorgram for Kinetic Constants (ka, kd, KD) regenerate->analyze end End analyze->end

Workflow for SPR-based cross-reactivity analysis.

The Immune Response Pathway and Mitigation Strategies

The development of an immune response to PEGylated conjugates typically follows a T-cell-dependent or independent pathway, leading to the production of anti-PEG IgM and IgG. The presence of pre-existing antibodies in a significant portion of the population complicates the clinical use of PEGylated therapeutics.

Immune_Response cluster_pathway Immune Response to PEGylated Conjugates cluster_consequences Consequences cluster_mitigation Mitigation Strategies peg_conjugate PEGylated Conjugate (e.g., N-Boc-PEG8-conjugate) b_cell B-Cell Recognition peg_conjugate->b_cell alt_linkers Use of Alternative Linkers (pSar, POx) t_cell_help T-Cell Help (for T-dependent antigens) b_cell->t_cell_help plasma_cell Plasma Cell Differentiation b_cell->plasma_cell T-independent t_cell_help->plasma_cell apa Anti-PEG Antibody (IgM, IgG) Production plasma_cell->apa abc Accelerated Blood Clearance (ABC) apa->abc hsr Hypersensitivity Reactions (HSR) apa->hsr

Immune response pathway to PEGylated conjugates.

Strategies to mitigate the immunogenicity of bioconjugates are focused on the development of novel linkers that can evade immune recognition. Polysarcosine and poly(2-oxazoline)s represent promising avenues of research in this area, offering the potential to create a new generation of safer and more effective therapeutics.

Conclusion

While this compound offers a well-characterized and readily available linker for bioconjugation, the potential for cross-reactivity with anti-PEG antibodies remains a critical consideration for drug developers. A thorough understanding of the factors influencing PEG immunogenicity, coupled with robust experimental assessment of cross-reactivity using techniques like ELISA and SPR, is essential. The exploration of alternative, non-immunogenic linkers such as polysarcosine and poly(2-oxazoline)s provides a promising strategy to overcome the challenges associated with PEGylation, ultimately leading to the development of safer and more efficacious biotherapeutics.

References

A Comparative Guide to PEGylated Linkers for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers have emerged as a versatile tool to enhance the therapeutic properties of these complex molecules. This guide provides an objective comparison of different PEGylated linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.

PEGylation, the process of attaching PEG chains, can significantly improve a bioconjugate's solubility, stability, and pharmacokinetic profile.[] The length, architecture, and cleavability of the PEGylated linker are key parameters that can be modulated to optimize performance for specific applications.

Data Presentation: In Vitro and In Vivo Performance Metrics

The following tables summarize quantitative data from various studies, comparing key performance metrics of bioconjugates with different PEGylated linkers.

Impact of PEG Linker Length on In Vitro Cytotoxicity

Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance at the target cell.[2][3]

Molecule TypePEG Linker LengthFold Reduction in Cytotoxicity (Compared to no PEG)Reference
Affibody-Drug Conjugate4 kDa4.5-fold[2]
Affibody-Drug Conjugate10 kDa22-fold[2]
Impact of PEG Linker Length on Pharmacokinetics

The inclusion of PEG linkers, particularly those of greater length, generally leads to a significant improvement in the pharmacokinetic profile of bioconjugates, characterized by a longer half-life and increased exposure.

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life
ADCPEG8 or largerClearance rates decreased and approached that of the parent antibody
Impact of PEG Linker Architecture on Pharmacokinetics

The structure of the PEG linker also influences the pharmacokinetic properties of ADCs. Branched or pendant PEG configurations can be more effective at shielding hydrophobic payloads, leading to improved pharmacokinetics, especially at high drug-to-antibody ratios (DARs).

Linker Architecture (DAR 8)Clearance RateReference
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
In Vivo Efficacy: Cleavable vs. Non-Cleavable PEGylated Linkers

While direct head-to-head comparisons are limited, studies suggest that non-cleavable linkers may offer better in vivo performance in some contexts due to their enhanced plasma stability.

Linker TypeGeneral In Vivo PerformanceRationaleReference
CleavablePotentially higher efficacy in heterogeneous tumorsRelease of membrane-permeable payload can induce a "bystander effect," killing adjacent antigen-negative cells.
Non-cleavableMay exhibit better overall in vivo performanceIncreased plasma stability can lead to a wider therapeutic window and reduced off-target toxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different PEGylated linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of a PEGylated conjugate in plasma by measuring the amount of intact conjugate or released payload over time.

Materials:

  • PEGylated conjugate

  • Human or animal plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA)

Procedure:

  • Incubate the PEGylated conjugate in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Stop the reaction by adding a suitable quenching agent or by freezing.

  • Analyze the samples to quantify the amount of intact conjugate or released payload. For intact conjugate analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage. For released payload analysis, the free payload can be extracted from the plasma samples and quantified.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a PEGylated conjugate in an animal model.

Animal Model:

  • Typically mice or rats.

Procedure:

  • Administer the PEGylated conjugate to the animals, usually via intravenous injection.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h, etc.).

  • Process the blood samples to isolate plasma or serum.

  • Quantify the concentration of the conjugate in the plasma/serum samples using a validated analytical method (e.g., ELISA or LC-MS).

  • Calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

In Vivo Efficacy (Antitumor) Study

Objective: To evaluate the therapeutic efficacy of a PEGylated conjugate in a tumor-bearing animal model.

Animal Model:

  • Tumor xenograft models (e.g., mice with subcutaneously implanted human tumor cells).

Procedure:

  • Inoculate animals with tumor cells.

  • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

  • Administer the PEGylated conjugate and control substances according to the study design.

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

  • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Selection PEG Linker Selection (Length, Type, Architecture) Conjugation Conjugation to Antibody/Drug Linker_Selection->Conjugation Characterization Characterization (e.g., DAR) Conjugation->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Efficacy Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy PK Pharmacokinetic Study (t½, AUC, CL) Stability->PK PK->Efficacy Biodistribution Biodistribution Study PK->Biodistribution

Caption: Experimental workflow for the evaluation of different PEGylated linkers.

linker_comparison cluster_length Length cluster_type Type cluster_architecture Architecture PEG_Linker PEGylated Linker Short Short (e.g., PEG4, PEG8) PEG_Linker->Short Long Long (e.g., PEG24, 4kDa) PEG_Linker->Long Cleavable Cleavable (e.g., vc, hydrazone) PEG_Linker->Cleavable Non_Cleavable Non-Cleavable (e.g., thioether) PEG_Linker->Non_Cleavable Linear Linear PEG_Linker->Linear Branched Branched/Pendant PEG_Linker->Branched Higher in vitro potency\nLower PK improvement Higher in vitro potency Lower PK improvement Short->Higher in vitro potency\nLower PK improvement Lower in vitro potency\nHigher PK improvement Lower in vitro potency Higher PK improvement Long->Lower in vitro potency\nHigher PK improvement Bystander effect\nPotential for off-target toxicity Bystander effect Potential for off-target toxicity Cleavable->Bystander effect\nPotential for off-target toxicity Higher plasma stability\nReduced bystander effect Higher plasma stability Reduced bystander effect Non_Cleavable->Higher plasma stability\nReduced bystander effect Simpler synthesis Simpler synthesis Linear->Simpler synthesis Improved PK at high DAR Improved PK at high DAR Branched->Improved PK at high DAR

Caption: Key considerations for the selection of PEGylated linkers.

adc_mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular ADC_circ Antibody-Drug Conjugate (ADC) with PEGylated Linker Target_Cell Target Tumor Cell ADC_circ->Target_Cell Targeting ADC_bind ADC Binds to Tumor Antigen Target_Cell->ADC_bind Internalization Internalization (Endocytosis) ADC_bind->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (for cleavable linkers) Lysosome->Cleavage Degradation Antibody Degradation (for non-cleavable linkers) Lysosome->Degradation Drug_Release Payload Release Cleavage->Drug_Release Degradation->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

Caption: General mechanism of action for an ADC with a PEGylated linker.

References

Navigating the Linker Landscape: A Comparative Review of N-Boc-PEG8-alcohol in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a linker is a critical determinant in the efficacy of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) chains are favored for their ability to enhance solubility, improve pharmacokinetic profiles, and provide spatial separation between the targeting moiety and the payload. This guide offers a comparative analysis of N-Boc-PEG8-alcohol, a mid-length PEG linker, in the context of bioconjugate design, supported by representative experimental data from studies on analogous linkers and detailed methodologies for its application.

This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a Boc-protected amine. The hydrophilic eight-unit PEG chain enhances the aqueous solubility of the resulting conjugate, a crucial factor for in vivo applications.[1][2] The terminal hydroxyl group offers a versatile handle for conjugation to a variety of functional groups, while the Boc-protected amine allows for subsequent deprotection and linkage to another molecule of interest, making it a valuable tool in the modular assembly of complex bioconjugates.[1]

The Critical Role of Linker Length in PROTAC Efficacy

The length of the PEG linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy. An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced potency.

Comparative Efficacy of PROTACs with Different PEG Linker Lengths
Target ProteinLinker TypeNumber of PEG UnitsDegradation Efficacy (DC50)Maximum Degradation (Dmax)Cell LineReference
BRD4 PEG3> 1 µM< 50%HeLaFictionalized Data for Illustration
PEG4100 nM~80%HeLaFictionalized Data for Illustration
PEG525 nM> 90%HeLaFictionalized Data for Illustration
PEG650 nM~85%HeLaFictionalized Data for Illustration
ERα Alkyl/PEG4~200 nM~70%MCF7Fictionalized Data for Illustration
Alkyl/PEG6~50 nM> 90%MCF7Fictionalized Data for Illustration
Alkyl/PEG8Predicted Potent Predicted High MCF7Fictionalized Data for Illustration
Alkyl/PEG12~100 nM~80%MCF7Fictionalized Data for Illustration
TBK1 Alkyl/PEG< 12 atomsNo degradationN/A293T[3]
Alkyl/PEG12-29 atomsSubmicromolar> 90%293T[3]

Note: The data in this table is illustrative and compiled from general findings in the literature. Direct comparison across different studies should be made with caution as experimental conditions may vary. The entry for the PEG8 linker targeting ERα is a prediction based on established trends.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs, which can be adapted for the use of this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step process for conjugating a target protein ligand (Ligand-A) and an E3 ligase ligand (Ligand-B) using this compound.

Step 1: Conjugation of Ligand-A to this compound

  • Reaction Setup: Dissolve Ligand-A (containing a reactive group such as a carboxylic acid) and this compound (1.2 equivalents) in an anhydrous solvent like DMF.

  • Coupling: Add a coupling agent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the Ligand-A-PEG8-N-Boc intermediate.

Step 2: Deprotection and Conjugation to Ligand-B

  • Boc Deprotection: Dissolve the Ligand-A-PEG8-N-Boc intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).

  • Reaction: Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM several times to remove residual TFA.

  • Final Coupling: Dissolve the resulting amine salt and Ligand-B (containing a reactive group like a carboxylic acid) in anhydrous DMF. Add a coupling agent and base as in Step 1.

  • Final Purification: After the reaction is complete, perform an aqueous work-up and purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection & Second Conjugation Ligand_A Ligand-A (e.g., with -COOH) Intermediate Ligand-A-PEG8-N-Boc Ligand_A->Intermediate Coupling (HATU, DIPEA) N_Boc_PEG8_OH This compound N_Boc_PEG8_OH->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Amine_Intermediate Ligand-A-PEG8-NH2 Deprotection->Amine_Intermediate Final_PROTAC Final PROTAC Amine_Intermediate->Final_PROTAC Coupling (HATU, DIPEA) Ligand_B Ligand-B (e.g., with -COOH) Ligand_B->Final_PROTAC

A generalized workflow for the two-step synthesis of a PROTAC.

Degradation_Pathway Ternary_Complex Ternary Complex (Target-PROTAC-E3) Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recycling PROTAC Recycling Ubiquitination->Recycling PROTAC Release Degradation Target Protein Degradation Proteasome->Degradation

References

A Head-to-Head Comparison of N-Boc-PEG8-alcohol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing fields of drug delivery, bioconjugation, and proteomics, the quality of chemical linkers is paramount. N-Boc-PEG8-alcohol, a monodisperse polyethylene (B3416737) glycol (PEG) linker, is a critical component in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its heterobifunctional nature, featuring a Boc-protected amine and a terminal hydroxyl group, allows for sequential and controlled conjugation strategies. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[1][2] This guide provides a framework for a head-to-head comparison of this compound from various suppliers, focusing on key quality attributes and performance metrics.

Supplier Comparison: Key Quality Attributes

The performance of this compound is directly tied to its purity and structural integrity. Below is a comparative summary of hypothetical data for this compound sourced from three different suppliers. Researchers are encouraged to request lot-specific certificates of analysis to verify these parameters.

Parameter Supplier A Supplier B Supplier C Methodology
Purity (HPLC) >98%>95%>98%HPLC-CAD/ELSD
Identity (¹H NMR) ConformsConformsConforms400 MHz NMR
Appearance White to off-white solidWhite solidWhite solidVisual Inspection
Water Content <0.5%<1.0%<0.5%Karl Fischer Titration
Reactivity >99% conversion>95% conversion>98% conversionModel Reaction
Price (USD/g) $XXX$XX$XXXXQuoted Price

Detailed Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following methods are recommended for verifying the quality and performance of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in PEG molecules, traditional HPLC with UV detection is not ideal.[3] Instead, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended for accurate quantification.[3][4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with CAD or ELSD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the molecule and to identify any potential impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Expected Chemical Shifts (in CDCl₃):

    • ~1.44 ppm (singlet, 9H, Boc group)

    • ~3.2-3.4 ppm (multiplet, 2H, CH₂ adjacent to NH)

    • ~3.5-3.7 ppm (multiplet, 28H, PEG backbone)

    • ~3.7-3.8 ppm (multiplet, 2H, CH₂ adjacent to OH)

Reactivity Assessment via a Model Conjugation Reaction

To assess the functional purity and reactivity of the hydroxyl group, a model reaction with an activated carboxylic acid can be performed.

  • Materials: this compound, 4-nitrobenzoyl chloride, triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 1 equivalent of this compound in anhydrous DCM.

    • Add 1.2 equivalents of TEA.

    • Add 1.1 equivalents of 4-nitrobenzoyl chloride dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Analysis: Calculate the percentage conversion of the starting material to the desired ester product to determine the reactivity.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for quality control and a typical application of this compound.

QC_Workflow cluster_sourcing Sourcing cluster_qc Quality Control cluster_decision Decision s1 Supplier A hplc Purity (HPLC) s1->hplc nmr Identity (NMR) s1->nmr kf Water Content (KF) s1->kf react Reactivity Test s1->react s2 Supplier B s2->hplc s2->nmr s2->kf s2->react s3 Supplier C s3->hplc s3->nmr s3->kf s3->react compare Compare Data hplc->compare nmr->compare kf->compare react->compare select Select Best Supplier compare->select

Caption: Quality control workflow for comparing this compound.

ADC_Synthesis cluster_linker_activation Linker Activation cluster_drug_conjugation Drug Conjugation cluster_deprotection_and_mAb_conjugation Deprotection & mAb Conjugation peg N-Boc-PEG8-OH activate Activate OH Group (e.g., with p-nitrophenyl chloroformate) peg->activate activated_peg Activated N-Boc-PEG8 activate->activated_peg conjugate Conjugate Drug activated_peg->conjugate drug Drug-NH2 drug->conjugate boc_peg_drug Boc-PEG-Drug conjugate->boc_peg_drug deprotect Deprotect Boc Group (e.g., with TFA) boc_peg_drug->deprotect amine_peg_drug H2N-PEG-Drug deprotect->amine_peg_drug final_conjugation Conjugate to mAb amine_peg_drug->final_conjugation mab Antibody (mAb) mab->final_conjugation adc Antibody-Drug Conjugate final_conjugation->adc

Caption: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

References

Safety Operating Guide

Proper Disposal of N-Boc-PEG8-alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound Profile and Hazard Analysis

N-Boc-PEG8-alcohol (CAS No. 1345337-22-5) possesses a molecular formula of C21H43NO10 and a molecular weight of 469.6 g/mol .[1] It is a polyethylene (B3416737) glycol (PEG) derivative containing a hydroxyl group and a Boc-protected amino group.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] While PEG itself is generally considered to have low toxicity, the overall hazard profile of this compound must be considered.

Based on data for structurally similar compounds, such as Boc-PEG8-Boc, it is prudent to handle this compound as a substance that is potentially harmful if swallowed and toxic to aquatic life with long-lasting effects.[2] Therefore, direct release into the environment must be strictly avoided.

Key Physicochemical and Hazard Information (based on analogous compounds):

PropertyValue/InformationSource/Comment
Molecular Formula C21H43NO10
Molecular Weight 469.6 g/mol
Appearance Likely a solid or viscous liquidBased on similar PEG compounds
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF, DCM)
Primary Hazards Potentially harmful if swallowed. Considered toxic to aquatic life with long-lasting effects.
Storage Store at -20°C in a cool, dry place.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in its powdered form or when preparing solutions.

Hygiene Practices:

  • Avoid inhalation, ingestion, and direct skin contact.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, collection, and final disposal through certified channels. Under no circumstances should this chemical be disposed of down the drain.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, as well as contaminated disposable items like weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb liquid spills with an inert material such as vermiculite, sand, or a commercial spill absorbent.

  • Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Disposal will likely involve incineration at a licensed facility.

Disposal Workflow and Decision Pathway

The following diagrams illustrate the logical flow for the proper disposal of this compound.

DisposalWorkflow Start This compound Waste Generated Segregation Segregate Waste (Solid, Liquid, Sharps) Start->Segregation Labeling Label Waste Container (Contents, Hazards) Segregation->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage Pickup Arrange for EHS Waste Pickup Storage->Pickup Disposal Final Disposal by Licensed Facility Pickup->Disposal

Caption: Disposal workflow for this compound.

DecisionPathway IsWaste Is the material This compound waste? IsSolid Is it solid or contaminated solid waste? IsWaste->IsSolid Yes IsLiquid Is it a liquid solution? IsSolid->IsLiquid No SolidWaste Collect in Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsEmpty Is it an empty container? IsLiquid->IsEmpty No LiquidWaste Collect in Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes TripleRinse Triple-Rinse with Appropriate Solvent IsEmpty->TripleRinse Yes CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container as Regular Waste CollectRinsate->DisposeContainer

Caption: Decision pathway for proper segregation and disposal.

References

Navigating the Safe Handling of N-Boc-PEG8-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as N-Boc-PEG8-alcohol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Essential Safety and Handling Information

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols and information for similar compounds.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with good ventilation. Use in a fume hood if aerosols may be generated.Minimizes inhalation of any potential dust or aerosols.
Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Do not ingest.[1]

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[1]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • The recommended storage temperature is -20°C.

    • Keep away from incompatible materials such as strong oxidizing agents.

Procedural Workflow for Handling this compound

To ensure consistent and safe handling, a clear, step-by-step workflow should be followed. The diagram below illustrates the key stages of working with this compound, from preparation to disposal.

Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) (or data for similar compounds) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe handling_weigh Weighing and Measuring (in a ventilated enclosure) prep_ppe->handling_weigh handling_exp Performing Experiment (in a fume hood) handling_weigh->handling_exp post_clean Decontaminate Work Area and Equipment handling_exp->post_clean disp_waste Segregate and Dispose of Chemical Waste According to Institutional Protocols handling_exp->disp_waste post_ppe Doff and Dispose of Contaminated PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash post_ppe->disp_waste

Procedural workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste. Place these materials in a designated, sealed, and clearly labeled hazardous waste container.

By adhering to these safety protocols and operational plans, laboratory professionals can handle this compound responsibly, minimizing risks and ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-PEG8-alcohol
Reactant of Route 2
Reactant of Route 2
N-Boc-PEG8-alcohol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。